NLRP3-IN-13
Description
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Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-18(11-22-16-3-1-2-4-17(16)25-19(22)24)21-9-13-7-15(10-20-8-13)14-5-6-26-12-14/h1-8,10,12H,9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHGLJIKNHWNBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to NLRP3-IN-13: Mechanism of Action and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of NLRP3-IN-13, a selective and potent inhibitor of the NLRP3 inflammasome. This document details its molecular interactions, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound is a selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the response to cellular danger signals.[1][2][3][4][5] The activation of the NLRP3 inflammasome is a multi-step process that culminates in the production of pro-inflammatory cytokines IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis.
The primary mechanism of action for this compound is the inhibition of the ATPase activity of the NLRP3 protein.[1][3][4][6][7] This ATPase activity is essential for the conformational changes and subsequent oligomerization of NLRP3, which are critical steps in the assembly of the inflammasome complex. By inhibiting NLRP3's ability to hydrolyze ATP, this compound effectively prevents the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, thereby blocking the activation of caspase-1 and the subsequent maturation and release of IL-1β.[1][3][4]
Notably, this compound has also been reported to inhibit the NLRC4 inflammasome, suggesting a broader, though primarily NLRP3-focused, anti-inflammatory profile.[1][3][4]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Description | Reference |
| IC50 | 2.1 μM | The half maximal inhibitory concentration for NLRP3 inflammasome activation. | [1][3][4] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of NLRP3 Inflammasome Inhibition by this compound
Caption: Canonical NLRP3 inflammasome pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.
Experimental Protocols
The following are generalized protocols for assessing the in vitro activity of NLRP3 inhibitors like this compound. These should be optimized for specific cell lines and experimental conditions.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the induction of the NLRP3 inflammasome in macrophages and the assessment of inhibition by this compound.
Materials:
-
Human or murine macrophage cell line (e.g., THP-1, J774A.1) or primary bone marrow-derived macrophages (BMDMs).
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and antibiotics.
-
Lipopolysaccharide (LPS).
-
NLRP3 activator (e.g., Nigericin or ATP).
-
This compound.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
ELISA kit for human or mouse IL-1β.
-
LDH cytotoxicity assay kit.
-
Reagents for Western blotting (lysis buffer, antibodies for Caspase-1 p20 and IL-1β).
Protocol:
-
Cell Culture and Plating:
-
Culture macrophages according to standard protocols.
-
For THP-1 cells, differentiate with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
Plate cells in a 96-well plate at a suitable density (e.g., 5 x 104 cells/well) and allow them to adhere.
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
After the priming step, remove the LPS-containing medium and add the medium with different concentrations of this compound.
-
Incubate for 1 hour.
-
-
Activation (Signal 2):
-
Sample Collection:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant for IL-1β ELISA and LDH assay.
-
Lyse the remaining cells for Western blot analysis.
-
-
Readouts:
-
IL-1β ELISA: Quantify the concentration of mature IL-1β in the supernatant according to the manufacturer's instructions.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis, following the kit's protocol.
-
Western Blot: Analyze cell lysates for the cleaved (active) form of Caspase-1 (p20 subunit) and mature IL-1β.
-
NLRP3 ATPase Activity Assay
This biochemical assay directly measures the effect of this compound on the ATPase activity of purified NLRP3 protein.
Materials:
-
Recombinant human NLRP3 protein.
-
ATP.
-
Assay buffer (e.g., containing MgCl2).
-
This compound.
-
A method to detect ATP hydrolysis (e.g., a commercially available ADP-Glo™ Kinase Assay or similar).
Protocol:
-
Assay Setup:
-
In a microplate, add the assay buffer, recombinant NLRP3 protein, and varying concentrations of this compound.
-
Include controls with no inhibitor (vehicle control) and no NLRP3 protein (background control).
-
-
Reaction Initiation:
-
Initiate the reaction by adding ATP to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined amount of time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescent or fluorescent signal is proportional to the amount of ADP generated, and thus to the ATPase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NLRP3 ATPase activity at each concentration of this compound and determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NOD | CymitQuimica [cymitquimica.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. molnova.com [molnova.com]
- 5. This compound | NLRP3 inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 9. Assay of Inflammasome Activation [bio-protocol.org]
- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Small Molecule Inhibitors in NLRP3 Inflammasome Activation: A Technical Guide on MCC950
Disclaimer: No public domain information is available for a compound specifically named "NLRP3-IN-13." This guide will focus on the well-characterized and widely studied NLRP3 inhibitor, MCC950 (also known as CRID3), as a representative example to illustrate the principles of NLRP3 inflammasome inhibition.
Introduction to the NLRP3 Inflammasome
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that responds to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][5] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[6][7] This proximity induces the auto-cleavage and activation of caspase-1.[2][8] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms.[9][10] This process can also lead to a form of inflammatory programmed cell death known as pyroptosis, through the cleavage of gasdermin D (GSDMD).[1][10]
Dysregulation and hyperactivation of the NLRP3 inflammasome are implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative diseases such as Alzheimer's disease.[2][11] Consequently, the development of specific NLRP3 inhibitors is a significant area of interest for therapeutic intervention.[12][13]
MCC950: A Potent and Selective NLRP3 Inhibitor
MCC950, also known as CRID3, is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[12] It has been extensively used in preclinical studies to investigate the role of the NLRP3 inflammasome in various disease models. MCC950 directly targets the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory signaling.[12][14]
Mechanism of Action
MCC950 inhibits NLRP3 by binding to a specific pocket within the central NACHT domain of the inactive NLRP3 protein.[12][14] This binding locks NLRP3 in an inactive conformation, thereby preventing the conformational changes required for its activation and oligomerization.[14] Specifically, MCC950 has been shown to interact with the Walker A motif of the NLRP3-NACHT domain.[14] By stabilizing the inactive state, MCC950 effectively blocks the assembly of the entire inflammasome complex, thus inhibiting caspase-1 activation and the production of IL-1β and IL-18.[12]
Quantitative Data for MCC950
The inhibitory potency of MCC950 has been quantified in various cellular systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency.
| Cell Type | Stimulus | Analyte Measured | IC50 (nM) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + ATP | IL-1β Release | ~10 |
| Human Monocyte-Derived Macrophages | LPS + Nigericin | IL-1β Release | 7.5 - 15 |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + Nigericin | IL-1β Release | 8.1 |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | IL-1β Release | 7.9 |
| Human Monocytes | LPS + Monosodium Urate (MSU) Crystals | IL-1β Release | ~100 |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell type, stimulus concentration, and assay format.
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a standard method to assess the inhibitory activity of compounds like MCC950 on NLRP3 inflammasome activation in macrophages.
1. Cell Culture and Priming:
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Culture bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and M-CSF (for BMDMs).
-
Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[15]
2. Inhibitor Treatment:
-
After priming, remove the LPS-containing medium and replace it with fresh, serum-free medium.
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Add the NLRP3 inhibitor (e.g., MCC950) at various concentrations to the wells and incubate for 30-60 minutes.
3. NLRP3 Activation:
-
Induce NLRP3 inflammasome activation by adding a second stimulus, such as 5 µM nigericin or 5 mM ATP, to the wells.[15]
-
Incubate for 1-2 hours.
4. Measurement of IL-1β Release:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[16][17]
5. Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Western Blot for Caspase-1 Cleavage
This protocol allows for the visualization of activated caspase-1.
1. Sample Preparation:
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Following inhibitor treatment and NLRP3 activation as described above, lyse the cells directly in 1x SDS-PAGE loading buffer.
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Collect the cell culture supernatants and precipitate the proteins using trichloroacetic acid (TCA).
2. Electrophoresis and Transfer:
-
Separate the proteins from both the cell lysates and precipitated supernatants by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for caspase-1 (which detects both the pro-form, p45, and the cleaved active subunit, p20).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the p20 band in the supernatant of inhibitor-treated samples indicates inhibition of caspase-1 activation.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation involves a two-signal process.
Mechanism of Action of MCC950
Caption: MCC950 binds to inactive NLRP3, preventing its activation and subsequent inflammasome assembly.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for evaluating the efficacy of an NLRP3 inhibitor in vitro.
Conclusion
MCC950 serves as a crucial tool for dissecting the role of the NLRP3 inflammasome in health and disease. Its high potency and selectivity have paved the way for a deeper understanding of inflammasome biology. While the development of MCC950 for clinical use has faced challenges, it remains a benchmark compound for the development of new NLRP3-targeted therapeutics. The ongoing research into small molecule inhibitors of the NLRP3 inflammasome holds significant promise for the treatment of a wide range of inflammatory disorders.
References
- 1. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accelerated NLRP3 inflammasome-inhibitory peptide design using a recurrent neural network model and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Inflammasome - Wikipedia [en.wikipedia.org]
- 10. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 11. USP13 stabilizes NLRP3 to facilitate inflammasome activation by preventing TRIM31-mediated NLRP3 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Technical Guide: Selectivity Profile of a Direct-Acting NLRP3 Inhibitor
An in-depth technical guide has been created to understand the selectivity profile of a representative NLRP3 inhibitor. No specific public domain information is available for a compound designated "NLRP3-IN-13". Therefore, this guide utilizes data from well-characterized, direct-acting NLRP3 inhibitors, such as CY-09, to provide a comprehensive overview of the expected selectivity profile and the methodologies used for its determination.
This guide is intended for researchers, scientists, and drug development professionals interested in the characterization of selective NLRP3 inflammasome inhibitors.
Introduction to NLRP3 Inflammasome and its Inhibition
The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response.[1][2] Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to caspase-1 activation.[1][3] Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and can induce a form of inflammatory cell death known as pyroptosis.[1][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases, making it a prime therapeutic target.[1][5]
Direct-acting NLRP3 inhibitors are small molecules designed to specifically bind to the NLRP3 protein, thereby preventing its activation and the subsequent inflammatory cascade. A key characteristic of a promising therapeutic candidate is a high degree of selectivity for NLRP3 over other cellular proteins to minimize off-target effects.
Selectivity Profile of a Representative NLRP3 Inhibitor (Based on CY-09)
The selectivity of an NLRP3 inhibitor is determined by its ability to inhibit NLRP3 without affecting other related cellular pathways or proteins. An ideal inhibitor would not interfere with the priming step of inflammasome activation, which involves NF-κB signaling, nor would it inhibit other inflammasomes such as those dependent on AIM2 or NLRC4.
Table 1: Inhibitory Selectivity of CY-09
| Target/Pathway | Assay Type | Readout | Result |
| NLRP3 Inflammasome | |||
| NLRP3 (Nigericin-induced) | IL-1β Secretion (Human THP-1 cells) | IC50 | Potent Inhibition |
| NLRP3 (Nigericin-induced) | Caspase-1 Activation (Human PBMCs) | IC50 | Dose-dependent suppression |
| NLRP3 (Nigericin-induced) | IL-1β Production (Human PBMCs) | IC50 | Dose-dependent suppression |
| Other Inflammasomes | |||
| AIM2 (poly(dA:dT)-induced) | IL-1β Secretion | - | No significant inhibition |
| NLRC4 (Salmonella-induced) | IL-1β Secretion | - | No significant inhibition |
| Priming Pathway | |||
| NF-κB Activation | TNF-α Production (Human PBMCs) | - | No effect |
| Off-Target Proteins | |||
| NLRC4 | ATPase Activity Assay | - | No effect on ATPase activity |
| NLRP1 | ATPase Activity Assay | - | No effect on ATPase activity |
| NOD2 | ATPase Activity Assay | - | No effect on ATPase activity |
| RIG-I | ATPase Activity Assay | - | No effect on ATPase activity |
Data synthesized from published information on the NLRP3 inhibitor CY-09.[6]
Mechanism of Action
Direct-acting inhibitors like CY-09 have been shown to bind to the NACHT domain of NLRP3.[6] The NACHT domain possesses an essential ATPase activity required for NLRP3 oligomerization and subsequent inflammasome assembly.[6] By binding to the ATP-binding site within the NACHT domain, these inhibitors block the ATPase activity of NLRP3, thereby preventing its activation.[6]
Experimental Protocols
This assay directly measures the enzymatic activity of purified NLRP3 and the inhibitory effect of a test compound.
-
Materials : Purified recombinant NLRP3 protein, ATP, reaction buffer (e.g., Tris-HCl, MgCl2, KCl), test compound, phosphate detection reagent (e.g., malachite green or ADP-Glo™ Kinase Assay kit).
-
Protocol :
-
Purified NLRP3 protein is incubated with the test compound at various concentrations in the reaction buffer for a defined period (e.g., 30 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
The reaction is stopped, and the amount of ADP or free phosphate generated is quantified using a suitable detection reagent and a plate reader.
-
The results are expressed as the percentage of remaining ATPase activity compared to a vehicle-treated control.[6]
-
This assay is used to demonstrate the direct binding of an inhibitor to its target protein.
-
Materials : HEK293T cells, expression vectors for Flag-tagged NLRP3 and other proteins of interest, biotin-conjugated inhibitor, streptavidin-coated beads, lysis buffer, wash buffer, SDS-PAGE and Western blotting reagents.
-
Protocol :
-
HEK293T cells are transfected with expression vectors for Flag-tagged proteins (e.g., NLRP3, NOD1, NOD2, AIM2, NLRC4).
-
After 24-48 hours, the cells are lysed, and the protein concentration of the lysates is determined.
-
The cell lysates are incubated with the biotin-conjugated inhibitor for a specified time (e.g., 2 hours) at 4°C with rotation.
-
Streptavidin-coated beads are added to the lysates and incubated for another 1-2 hours to capture the biotinylated inhibitor and any bound proteins.
-
The beads are washed multiple times with wash buffer to remove non-specific binders.
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an anti-Flag antibody to detect the protein of interest.[6]
-
These assays assess the inhibitory activity of a compound in a cellular context.
-
Cell Types : Bone marrow-derived macrophages (BMDMs), human peripheral blood mononuclear cells (PBMCs), or THP-1 monocytic cell line.
-
General Protocol :
-
Priming : Cells are primed with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment : The primed cells are pre-incubated with the test compound at various concentrations for 30-60 minutes.
-
Activation : The NLRP3 inflammasome is activated with a specific stimulus (e.g., nigericin, ATP, or MSU crystals). For other inflammasomes, appropriate stimuli are used (e.g., poly(dA:dT) for AIM2, Salmonella typhimurium for NLRC4).
-
Sample Collection : After a defined incubation period (e.g., 1-6 hours), the cell culture supernatants are collected.
-
Analysis : The concentration of secreted IL-1β or the activity of caspase-1 in the supernatant is measured by ELISA or a specific activity assay, respectively. To assess selectivity against the priming step, the levels of other cytokines like TNF-α can also be measured.[6]
-
Visualizations
Caption: Canonical NLRP3 inflammasome pathway and point of intervention for direct inhibitors.
Caption: Experimental workflow for characterizing the selectivity of a novel NLRP3 inhibitor.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. USP13 stabilizes NLRP3 to facilitate inflammasome activation by preventing TRIM31-mediated NLRP3 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Brain-Penetrant NLRP3 Inhibitors in Neuroinflammation: A Technical Guide Focused on NT-0796
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Neuroinflammation, a critical component in the pathogenesis of numerous neurodegenerative and neurological disorders, is largely mediated by the activation of the innate immune system within the central nervous system (CNS). A key player in this process is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. Its activation in microglia and astrocytes triggers a cascade of inflammatory responses, including the maturation and release of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Consequently, the NLRP3 inflammasome has emerged as a prime therapeutic target for a range of CNS diseases. While a variety of NLRP3 inhibitors are in development, their efficacy in treating neuroinflammation is contingent on their ability to cross the blood-brain barrier. This guide provides a comprehensive technical overview of the study of neuroinflammation using brain-penetrant NLRP3 inhibitors, with a primary focus on NT-0796, a well-characterized compound with promising clinical data. Due to the limited availability of public scientific data on "NLRP3-IN-13," this guide leverages the extensive research on NT-0796 and other relevant inhibitors to provide a robust framework for researchers in the field.
Core Concepts: The NLRP3 Inflammasome Pathway in Neuroinflammation
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.
-
Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins, and crystalline structures, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation.
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response.
Quantitative Data on Brain-Penetrant NLRP3 Inhibitors
The following tables summarize key quantitative data for NT-0796 and other relevant brain-penetrant or well-characterized NLRP3 inhibitors.
Table 1: In Vitro Potency of Selected NLRP3 Inhibitors
| Compound | Assay System | Target | IC50 Value | Reference |
| NT-0796 (active metabolite NDT-19795) | Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β Inhibition | 56 nM | [1] |
| NT-0796 (active metabolite NDT-19795) | Central Nervous System (CNS) Cells | IL-1β Inhibition | 91 nM | [1] |
| NT-0527 | Mouse Peritonitis Model | IL-1β Production | Significant inhibition at 10 mg/kg | [2] |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | 7.5 nM | [3] |
| CY-09 | Lipopolysaccharide (LPS)-primed Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Secretion | 1-10 µM | [4] |
Table 2: Pharmacokinetic Properties of NT-0796
| Parameter | Value | Species | Reference |
| Brain Penetration | Robust CNS penetration, achieving ~70% predicted microglial target coverage | Human | [1] |
| Peak Plasma Concentration (Tmax) of active metabolite NDT-19795 | 3 hours post-dose | Human | [1] |
| Estimated Brain Concentration (unbound) of active metabolite NDT-19795 | 143–313 nM | Human | [1] |
Table 3: In Vivo Efficacy of NT-0796 in a Parkinson's Disease Clinical Trial
| Biomarker | Effect | Duration | Reference |
| Cerebrospinal Fluid (CSF) Pro-inflammatory Cytokines (IL-1β, IL-6, CCL2, CXCL1, CXCL8) | Rapid normalization to healthy volunteer ranges | Sustained over 4 weeks | [1][5] |
| Neurofilament Light Chain (NfL) | Decrease of 10.1% to 19.7% in a subset of participants | By day 28 | [1] |
| Soluble Triggering Receptor Expressed on Myeloid Cells 2 (sTREM2) | Decrease of 12.6% to 23.4% in a subset of participants | By day 28 | [1] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments in the study of neuroinflammation and its modulation by NLRP3 inhibitors.
Protocol 1: In Vitro NLRP3 Inflammasome Activation in Primary Microglia
This protocol describes the induction of NLRP3 inflammasome activation in primary microglia, a key cell type in neuroinflammation.
1. Isolation and Culture of Primary Microglia:
-
Isolate primary microglia from the cortices of postnatal day 1-2 (P1-P2) mouse or rat pups using a modified version of the Giulian and Baker protocol.[6][7][8]
-
Culture the mixed glial cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
After 7-10 days, isolate microglia by shaking the flasks at 180-200 rpm for 2 hours.[7]
-
Plate the purified microglia (purity can be confirmed by CD11b staining, which should be ~95%) onto poly-D-lysine-coated plates.[6][8]
2. NLRP3 Inflammasome Priming and Activation:
-
Priming (Signal 1): Prime the microglia with Lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL for 3-4 hours.[6]
-
Inhibitor Treatment: Pre-treat the cells with the desired concentrations of the NLRP3 inhibitor (e.g., NT-0796) for 1 hour prior to activation.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding ATP (2.5-5 mM) for 30-60 minutes or Nigericin (5-10 µM) for 1-2 hours.[6]
3. Measurement of Inflammasome Activation:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of mature IL-1β and IL-18 using ELISA or multiplex bead-based immunoassays (e.g., Bio-Plex).[9]
-
Western Blot Analysis: Lyse the cells and analyze the cell lysates for the expression of NLRP3 and pro-IL-1β. Analyze the supernatant for the presence of cleaved caspase-1 (p20 subunit) and mature IL-1β.[6]
-
ASC Speck Visualization: For visualization of inflammasome assembly, use microglia from ASC-GFP reporter mice or perform immunofluorescence staining for ASC to observe the formation of ASC specks.
Protocol 2: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol outlines the induction of neuroinflammation in mice using systemic LPS administration to evaluate the in vivo efficacy of brain-penetrant NLRP3 inhibitors.
1. Animal Model and Treatment:
-
Use adult C57BL/6J mice.
-
Administer the NLRP3 inhibitor (e.g., NT-0796) orally or via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg for MCC950).[10]
-
After a pre-treatment period (e.g., 30-60 minutes), induce systemic inflammation by i.p. injection of LPS (0.25-1 mg/kg).[11][12]
2. Assessment of Neuroinflammation:
-
Behavioral Tests: Perform behavioral tests such as the open field test or Morris water maze to assess sickness behavior and cognitive function at various time points post-LPS injection.[11]
-
Tissue Collection: At desired time points (e.g., 4, 24, or 72 hours post-LPS), euthanize the mice and perfuse with saline. Collect brain tissue (hippocampus and cortex are often regions of interest).
-
Cytokine Analysis: Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) using ELISA or multiplex assays.[9][13][14]
-
Immunohistochemistry/Immunofluorescence: Prepare brain sections and perform staining for markers of microglial and astrocyte activation (e.g., Iba1, GFAP) and components of the NLRP3 inflammasome.[11]
-
Western Blot Analysis: Analyze brain tissue homogenates for the expression of NLRP3, cleaved caspase-1, and mature IL-1β.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Canonical NLRP3 inflammasome activation pathway and point of intervention for NLRP3 inhibitors.
Caption: Experimental workflow for in vitro evaluation of NLRP3 inhibitors in primary microglia.
Caption: Experimental workflow for in vivo evaluation of brain-penetrant NLRP3 inhibitors.
Conclusion
The study of neuroinflammation through the lens of NLRP3 inflammasome inhibition offers a promising avenue for the development of novel therapeutics for a host of debilitating neurological disorders. Brain-penetrant inhibitors, exemplified by NT-0796, are critical tools in this endeavor, allowing for the direct investigation of the role of central NLRP3 activation in disease pathogenesis. The quantitative data and detailed experimental protocols provided in this guide offer a foundational framework for researchers to design and execute rigorous preclinical and clinical studies. As our understanding of the intricate signaling pathways in neuroinflammation deepens, the continued development and characterization of potent and selective brain-penetrant NLRP3 inhibitors will be paramount in translating scientific discoveries into meaningful clinical interventions.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Profile of NT-0527, a brain penetrant NLRP3 Inflammasome inhibitor suitable as an in vivo tool compound for neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nodthera.com [nodthera.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NT-0796 Reduces Neuroinflammation in Parkinson's Early-Stage Trial [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]
- 8. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 11. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Measurement of Cytokine Levels in Brain Tissue Extract [bio-protocol.org]
- 14. bioradiations.com [bioradiations.com]
Preliminary Studies of NLRP3-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the preliminary studies on NLRP3-IN-13, a selective and potent inhibitor of the NLRP3 inflammasome. This document summarizes the available quantitative data, details experimental protocols from published research, and visualizes key signaling pathways and workflows.
Core Compound Information: this compound
This compound, also identified as Compound C77 in referenced patents and literature, is a small molecule inhibitor designed to target the NLRP3 inflammasome.[1][2] It has been shown to inhibit NLRP3-mediated production of interleukin-1β (IL-1β) and also demonstrates inhibitory activity against the NLRC4 inflammasome.[1][3] Furthermore, this compound has been found to inhibit the ATPase activity of NLRP3.[1][3] Its potential therapeutic applications are being explored in the context of neuroinflammatory disorders.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary in vitro and in vivo studies of this compound (Compound C77).
Table 1: In Vitro Inhibitory Activity of this compound (Compound C77)
| Target | Assay | IC50 Value | Cell Type | Notes | Reference |
| NLRP3 Inflammasome | IL-1β release | 2.1 μM | Not specified | Selective and potent inhibition. | [3][4][5] |
| NLRC4 Inflammasome | IL-1β release | Similar to NLRP3 | THP-1 monocytes | Demonstrates cross-reactivity with NLRC4. | [1] |
| NLRP3 ATPase Activity | ATP to ADP conversion | Inhibition observed | Purified NLRP3 protein | Suggests direct interaction with the NACHT domain. | [1] |
Table 2: In Vivo Efficacy of this compound (Compound C77) in a Mouse Model of Neuroinflammation
| Animal Model | Treatment Protocol | Dosage | Key Finding | Reference |
| Wild-type mice with LPS-induced neuroinflammation | Intraperitoneal injection 2 hours prior to LPS challenge | 10, 30, 50 mg/kg | Dose-dependent reduction in IL-1β levels in the cortex. The 50 mg/kg dose showed the most significant reduction. | [2] |
| Pharmacokinetic study in wild-type mice | Gavage administration | 25, 50, 100 mg/kg | The compound was detected in the brain, suggesting it may cross the blood-brain barrier. Significant presence was also noted in muscle tissue. | [2] |
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its inhibitory effect through direct interaction with the NLRP3 protein, likely targeting the NACHT domain, which possesses ATPase activity.[1] This interaction prevents the conformational changes required for inflammasome assembly and subsequent activation of caspase-1.
Below are diagrams illustrating the canonical NLRP3 inflammasome activation pathway and the proposed mechanism of inhibition by this compound.
Canonical NLRP3 Inflammasome Activation Pathway.
Proposed Mechanism of Action for this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the preliminary studies of this compound (Compound C77).
In Vitro NLRP3/NLRC4 Inflammasome Activation Assay
Objective: To assess the inhibitory effect of this compound on NLRP3 and NLRC4 inflammasome activation in vitro.
Cell Line: Human monocytic cell line (THP-1).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS)
-
Nigericin (for NLRP3 activation)
-
Pseudomonas aeruginosa flagellin (for NLRC4 activation)
-
This compound (Compound C77) dissolved in DMSO
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed cells in 96-well plates and differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
-
Priming:
-
Prime the differentiated THP-1 cells with LPS (e.g., 400 ng/mL) for 3 hours to upregulate the expression of inflammasome components.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with varying concentrations of this compound (or vehicle control, DMSO) for 1 hour.
-
-
Inflammasome Activation:
-
For NLRP3: Stimulate the cells with Nigericin (e.g., 10 μM) for 1-2 hours.
-
For NLRC4: Stimulate the cells with purified flagellin from P. aeruginosa.
-
-
Sample Collection and Analysis:
-
Centrifuge the plates to pellet the cells.
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.
-
In Vivo Mouse Model of Neuroinflammation
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of LPS-induced neuroinflammation.
Animal Model: Wild-type mice (e.g., C57BL/6).
Materials:
-
Wild-type mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Compound C77)
-
Vehicle (e.g., 10% DMSO in corn oil)
-
Sterile saline
-
Mouse IL-1β ELISA kit
Protocol:
-
Animal Acclimatization:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound (10, 30, 50 mg/kg) + LPS).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
-
Induction of Neuroinflammation:
-
Two hours after the inhibitor/vehicle administration, induce neuroinflammation by i.p. injection of LPS (e.g., 0.5 mg/kg). The control group receives sterile saline.
-
-
Tissue Collection:
-
Two hours after the LPS injection, euthanize the mice.
-
Perfuse the animals with cold PBS.
-
Dissect the brain and isolate the cortex from the left hemisphere.
-
-
Sample Processing and Analysis:
-
Homogenize the cortex tissue in an appropriate lysis buffer.
-
Centrifuge the homogenates to pellet debris and collect the supernatants.
-
Measure the concentration of IL-1β in the cortical supernatants using a mouse IL-1β ELISA kit.
-
-
Data Analysis:
-
Compare the IL-1β levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Experimental Workflow for In Vivo Studies.
Conclusion and Future Directions
The preliminary data on this compound (Compound C77) indicate that it is a promising inhibitor of the NLRP3 inflammasome with in vitro potency and in vivo efficacy in a model of neuroinflammation. Its ability to penetrate the brain further highlights its potential for treating central nervous system disorders where NLRP3-mediated inflammation plays a pathogenic role.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound. Comprehensive preclinical studies in various disease models are necessary to establish its therapeutic potential and safety profile. The cross-reactivity with the NLRC4 inflammasome should also be further investigated to understand the full spectrum of its biological activity and potential off-target effects. The development of more selective inhibitors and the exploration of combination therapies could also be valuable avenues for future research in targeting inflammasome-driven diseases.
References
NLRP3-IN-13: A Technical Guide for a Novel Chemical Probe of the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of chronic diseases. Its activation leads to the release of potent pro-inflammatory cytokines, making it a prime target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the complex biology of the NLRP3 inflammasome and for the development of novel inhibitors. This technical guide provides a comprehensive overview of NLRP3-IN-13, a selective and potent chemical probe for the NLRP3 inflammasome. We detail its mechanism of action, present its key inhibitory data, and provide established protocols for its in vitro characterization. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their studies of NLRP3-driven inflammation and to facilitate the discovery of next-generation NLRP3 inhibitors.
Introduction to the NLRP3 Inflammasome
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response.[1][2] It is activated by a diverse array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity-induced auto-activation of caspase-1 leads to the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome has been implicated in a multitude of inflammatory disorders, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases.
This compound: A Selective Chemical Probe
This compound (also known as Compound C77) is a potent and selective inhibitor of the NLRP3 inflammasome.[3][4][5][6][7][8][9][10][11][12] It serves as a valuable research tool for investigating the role of NLRP3 in various biological processes and disease models.
Mechanism of Action
This compound exerts its inhibitory effects through a multi-faceted mechanism:
-
Inhibition of NLRP3 ATPase Activity: The NACHT domain of NLRP3 possesses intrinsic ATPase activity, which is essential for its activation. This compound has been shown to inhibit this ATPase activity, thereby preventing the conformational changes required for inflammasome assembly.[3][4][5][6][7][8][9][10]
-
Inhibition of IL-1β Production: By blocking NLRP3 activation, this compound effectively suppresses the downstream production and release of mature IL-1β from immune cells.[3][4][5][6][7][8][9][10]
-
Selectivity Profile: this compound demonstrates selectivity for the NLRP3 inflammasome, although it has also been reported to inhibit the NLRC4 inflammasome.[3][4][5][6][10] Further characterization against other inflammasome complexes, such as AIM2 and NLRP1, is recommended to fully delineate its selectivity profile.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on publicly available information.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| NLRP3 Inhibition (IC50) | 2.1 µM | IL-1β release assay | [3][4][5][6][7][8][9][10] |
Experimental Protocols
The following protocols are representative methods for characterizing the activity of this compound and other NLRP3 inhibitors in vitro.
IL-1β Release Assay in Macrophages
This assay is a cornerstone for evaluating the potency of NLRP3 inhibitors.
3.1.1. Principle
This protocol involves priming macrophages with a Toll-like receptor (TLR) agonist to induce the expression of pro-IL-1β and NLRP3. Subsequently, a specific NLRP3 activator is used to trigger inflammasome assembly and IL-1β release. The amount of secreted IL-1β in the cell culture supernatant is then quantified by ELISA.
3.1.2. Materials
-
J774A.1 murine macrophages or human THP-1 monocytes
-
DMEM or RPMI-1640 cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
ELISA kit for mouse or human IL-1β
-
96-well cell culture plates
3.1.3. Procedure
-
Seed macrophages (e.g., J774A.1) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prime the cells with LPS (1 µg/mL) for 3-4 hours in serum-free medium.
-
Pre-incubate the primed cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with an NLRP3 activator, such as Nigericin (5 µM) for 1 hour or ATP (5 mM) for 30 minutes.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[13][14][15]
-
Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.
ASC Oligomerization Assay
This assay provides direct evidence of inflammasome formation.
3.2.1. Principle
Upon NLRP3 activation, the adaptor protein ASC polymerizes into a large protein complex referred to as a "speck." This protocol describes the detection of these ASC oligomers by Western blotting after chemical cross-linking.
3.2.2. Materials
-
Macrophages (e.g., bone marrow-derived macrophages - BMDMs)
-
LPS
-
Nigericin or other NLRP3 activator
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Triton X-100 based)
-
Disuccinimidyl suberate (DSS) cross-linker
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ASC antibody
3.2.3. Procedure
-
Seed BMDMs in a 6-well plate and prime with LPS (1 µg/mL) for 3-4 hours.
-
Pre-treat the cells with this compound or vehicle for 1 hour.
-
Stimulate with an NLRP3 activator (e.g., Nigericin 5 µM) for 1 hour.
-
Wash the cells with ice-cold PBS and lyse them.
-
Pellet the insoluble fraction containing the ASC specks by centrifugation.
-
Resuspend the pellet and cross-link the ASC oligomers using DSS.
-
Quench the cross-linking reaction and prepare the samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ASC antibody to visualize the monomeric and oligomeric forms of ASC.[3][4][5][6][16]
NLRP3 ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of NLRP3.
3.3.1. Principle
The ATPase activity of purified recombinant NLRP3 is measured by quantifying the amount of ADP produced from ATP hydrolysis. The ADP-Glo™ Kinase Assay is a commonly used method for this purpose.
3.3.2. Materials
-
Recombinant human NLRP3 protein
-
ATP
-
Assay buffer (e.g., HEPES, MgCl2, KCl)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Plate reader capable of luminescence detection
3.3.3. Procedure
-
Prepare a reaction mixture containing the assay buffer, recombinant NLRP3, and varying concentrations of this compound or vehicle.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[17]
-
Determine the inhibitory effect of this compound on NLRP3 ATPase activity.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical NLRP3 inflammasome activation pathway, the proposed mechanism of action for this compound, and a typical experimental workflow for its characterization.
Figure 1: Canonical NLRP3 inflammasome activation pathway.
Figure 2: Proposed mechanism of action of this compound.
Figure 3: Experimental workflow for this compound characterization.
Conclusion
This compound is a valuable chemical probe for the study of the NLRP3 inflammasome. Its defined mechanism of action and potent inhibitory activity make it a useful tool for elucidating the role of NLRP3 in health and disease. The experimental protocols provided in this guide offer a framework for the robust in vitro characterization of this compound and other novel inhibitors. As research into NLRP3-driven inflammation continues to expand, the use of well-characterized chemical probes like this compound will be essential for advancing our understanding of this critical inflammatory pathway and for the development of new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASC oligomerization assay [bio-protocol.org]
- 4. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 5. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]
- 6. Macrophage Inflammatory Assay [en.bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Regulation of Interleukin-1 beta secretion from Macrophages via modulation of Potassium ion (K+) channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Basic Research Applications of NLRP3-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLRP3-IN-13, also identified as Compound C77, is a selective and potent small-molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, as well as neurodegenerative disorders. This technical guide provides a comprehensive overview of the basic research applications of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its use in in vitro and in vivo studies.
Mechanism of Action
This compound exerts its inhibitory effects primarily by targeting the NLRP3 protein. Computational modeling and subsequent experimental validation have indicated that this compound likely binds to the ATP-binding site within the NACHT domain of the NLRP3 protein. This interaction inhibits the intrinsic ATPase activity of NLRP3, which is a crucial step for the oligomerization of the NLRP3 inflammasome complex and subsequent activation of caspase-1. By preventing inflammasome assembly, this compound effectively blocks the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1]
Interestingly, studies have also revealed that this compound inhibits the NLRC4 inflammasome, suggesting a broader, though not entirely specific, inhibitory profile.[1] It does not, however, affect the AIM2 inflammasome, nor the production of other cytokines such as IL-6 and TNF-α that are not directly mediated by the inflammasome.[1]
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (NLRP3 Inhibition) | 2.1 µM | Inhibition of IL-1β production in a cellular assay. | [1] |
| Target Inflammasome | Effect of this compound (C77) | Reference |
| NLRP3 | Inhibitory | [1] |
| NLRC4 | Inhibitory | [1] |
| AIM2 | No Inhibition | [1] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound. These are based on established methodologies for studying NLRP3 inflammasome activation and inhibition.
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 nM PMA for 48-72 hours.
-
-
Priming:
-
Remove the PMA-containing medium and replace it with fresh medium containing 1 µg/mL LPS.
-
Incubate for 3-4 hours to prime the NLRP3 inflammasome, which upregulates the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 µM to 50 µM is recommended to determine the IC50.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) group.
-
Incubate for 1 hour.
-
-
Activation:
-
Add the NLRP3 activator, nigericin (10 µM) or ATP (5 mM), to the wells.
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
NLRP3 ATPase Activity Assay
This protocol outlines a method to measure the direct inhibitory effect of this compound on the ATPase activity of purified NLRP3 protein.
Materials:
-
Recombinant human NLRP3 protein
-
This compound
-
ATP
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.5)
-
ADP-Glo™ Kinase Assay kit or similar ATPase activity detection kit
-
384-well plates
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Add the recombinant NLRP3 protein to a final concentration of approximately 1 µM.
-
Incubate for 30 minutes at room temperature.
-
-
Initiation of Reaction:
-
Add ATP to a final concentration of 1 mM to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection of ATPase Activity:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves a two-step process of terminating the ATPase reaction and converting the generated ADP to a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage inhibition of ATPase activity for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log concentration of the inhibitor.
-
In Vivo Model of LPS-Induced Neuroinflammation
This protocol describes a mouse model to evaluate the efficacy of this compound in reducing neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline
-
Anesthesia
-
Tissue homogenization buffer
-
Mouse IL-1β ELISA kit
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the housing conditions for at least one week.
-
Divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
-
Inhibitor Administration:
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage). The dosage and timing should be optimized based on preliminary pharmacokinetic studies. A typical dose might range from 10-50 mg/kg.
-
-
Induction of Neuroinflammation:
-
One hour after inhibitor administration, induce neuroinflammation by intraperitoneal injection of LPS (e.g., 1-5 mg/kg). The saline group receives an equivalent volume of sterile saline.
-
-
Tissue Collection:
-
At a predetermined time point after LPS injection (e.g., 4-6 hours), euthanize the mice under deep anesthesia.
-
Perfuse the mice with cold PBS to remove blood from the brain.
-
Carefully dissect and collect the brain tissue (e.g., cortex and hippocampus).
-
-
Sample Processing and Analysis:
-
Homogenize the brain tissue in lysis buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Measure the concentration of IL-1β in the brain tissue lysates using a mouse IL-1β ELISA kit.
-
-
Data Analysis:
-
Compare the levels of IL-1β in the brains of the different experimental groups.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed differences.
-
Visualizations
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing this compound efficacy in a cell-based assay.
Logical Relationship of this compound's Effects
References
Characterizing NLRP3-IN-13: A Technical Guide to its Impact on Cytokine Release
Disclaimer: As of late 2025, publicly available data on a specific compound designated "NLRP3-IN-13" is not available in the scientific literature. Therefore, this document serves as a comprehensive technical guide and template for the characterization of a novel NLRP3 inhibitor, using "this compound" as a hypothetical compound. The experimental protocols, data, and visualizations presented herein are illustrative and based on established methodologies for evaluating NLRP3 inflammasome inhibitors.
Introduction
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] Its activation triggers the maturation and release of potent pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target.[1][3] This guide provides a detailed framework for the preclinical evaluation of a novel NLRP3 inhibitor, exemplified by the hypothetical compound this compound, with a focus on its effect on cytokine release.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway.[2][4] The "activation" signal, triggered by a diverse array of stimuli including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) such as extracellular ATP or nigericin, leads to the assembly of the inflammasome complex.[2][5] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1, leading to caspase-1 activation, cytokine processing, and pyroptotic cell death.[1][3][4]
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of NLRP3-IN-13
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target. NLRP3-IN-13 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. These application notes provide detailed protocols for the in vitro characterization of this compound and similar compounds.
Data Presentation
The inhibitory activity of NLRP3 inhibitors can be quantified by measuring their effect on cytokine release from immortalized bone marrow-derived macrophages (iBMDMs) or human peripheral blood mononuclear cells (PBMCs). The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Table 1: Inhibitory Activity of Selected NLRP3 Inflammasome Inhibitors
| Compound | IL-1β IC50 (nM) | IL-18 IC50 (nM) | Cell Type |
| This compound (Compound 7) | 35[1] | 33[1] | iBMDMs |
| MCC950 | 8[1] | - | iBMDMs |
| NIC-12 | 8 | - | Human PBMCs |
| NIC-11 | 16 | - | Human PBMCs |
| Compound 12 | 142[1] | - | iBMDMs |
| Compound 13 | 306[1] | - | iBMDMs |
Signaling Pathway
The NLRP3 inflammasome signaling pathway is a two-step process involving priming and activation. The following diagram illustrates the canonical activation pathway and the points of inhibition by NLRP3 inhibitors.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of an NLRP3 inhibitor in vitro.
Caption: General experimental workflow for in vitro NLRP3 inhibitor testing.
Experimental Protocols
IL-1β Release Assay in THP-1 Macrophages
This protocol describes how to measure the inhibition of NLRP3-mediated IL-1β release in PMA-differentiated THP-1 cells.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound or other inhibitors
-
RPMI-1640 medium with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Differentiation:
-
Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
Differentiate the cells into macrophages by adding PMA to a final concentration of 20-50 ng/mL.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. After incubation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Priming:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
After the priming step, gently remove the LPS-containing medium and add the medium containing the desired concentrations of the inhibitor.
-
Incubate for 1 hour at 37°C.
-
-
Activation:
-
Add ATP to a final concentration of 5 mM to each well to activate the NLRP3 inflammasome.[4]
-
Incubate for 45-60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for IL-1β measurement.
-
Quantify the amount of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Pyroptosis Assessment by Lactate Dehydrogenase (LDH) Assay in BMDMs
This protocol measures pyroptosis by quantifying the release of LDH from the cytosol of bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
LPS
-
Nigericin
-
This compound or other inhibitors
-
DMEM with 10% FBS
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed BMDMs in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM.[1]
-
Incubate overnight at 37°C to allow for cell adherence.
-
-
Priming and Inhibitor Treatment:
-
Prime the BMDMs with 1 µg/mL of LPS for 4 hours.
-
Add serial dilutions of this compound and incubate for 1 hour.
-
-
Activation:
-
Add nigericin to a final concentration of 10 µM.
-
Incubate for 1-2 hours at 37°C.
-
-
LDH Measurement:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's protocol. This typically involves adding a reaction mixture and measuring the absorbance at 490 nm.
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
ASC Oligomerization Assay
This assay detects the formation of the ASC speck, a hallmark of inflammasome activation, by crosslinking and Western blotting.
Materials:
-
iBMDMs or THP-1 cells
-
LPS
-
Nigericin
-
This compound or other inhibitors
-
PBS, CHAPS buffer
-
Disuccinimidyl suberate (DSS)
-
Anti-ASC antibody
-
6-well plates
Procedure:
-
Cell Treatment:
-
Cell Lysis and Pellet Collection:
-
Scrape the cells in ice-cold PBS and centrifuge at 1,500 x g for 5 minutes.
-
Lyse the cell pellet in CHAPS buffer and centrifuge at 5,000 x g for 8 minutes to pellet the ASC oligomers.[5]
-
-
Crosslinking:
-
Resuspend the pellet in CHAPS buffer containing 2 mM DSS and incubate for 30 minutes at room temperature to crosslink the ASC oligomers.[6]
-
-
Western Blotting:
-
Quench the crosslinking reaction with Tris-HCl.
-
Centrifuge to pellet the crosslinked ASC specks and resuspend in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ASC antibody to detect ASC monomers, dimers, and high-molecular-weight oligomers. An increase in the higher molecular weight species indicates ASC oligomerization.
-
References
- 1. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 3. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]
- 5. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols for In Vivo Administration of NLRP3-IN-13
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific published in vivo studies, including dosage, efficacy, or pharmacokinetic data, for the compound NLRP3-IN-13. The following application notes and protocols are therefore provided as a representative guide based on common practices for the in vivo evaluation of novel NLRP3 inflammasome inhibitors. The provided quantitative data and experimental protocols are illustrative examples and should be adapted based on investigator-initiated pilot studies.
Introduction
This compound is a selective and potent inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2] Upon activation, the NLRP3 inflammasome triggers the cleavage of pro-caspase-1 into its active form, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory cytokines, IL-1β and IL-18.[1] Dysregulation of the NLRP3 inflammasome has been implicated in a variety of inflammatory and autoimmune diseases, as well as neurodegenerative disorders. This compound is reported to inhibit NLRP3-mediated IL-1β production and NLRP3 ATPase activity, making it a valuable tool for investigating the therapeutic potential of NLRP3 inhibition in various disease models.[3]
Signaling Pathway
The canonical NLRP3 inflammasome activation pathway is a two-step process: priming and activation. The priming step, often initiated by signals like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway. The activation step is triggered by a diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, which lead to the assembly of the NLRP3 inflammasome complex and subsequent caspase-1 activation.
References
Application Notes and Protocols for NLRP3 Inflammasome Inhibitor in Mice
Disclaimer: Information regarding a specific compound designated "NLRP3-IN-13" was not found in the available literature. The following application notes and protocols are based on the well-characterized and widely used NLRP3 inflammasome inhibitor, MCC950 (also known as CP-456,773 or CRID3). Researchers should use this information as a guide and optimize protocols for their specific experimental needs.
Introduction
The NOD-like receptor (NLR) family pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system.[1][2] It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[3] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[1] Pharmacological inhibition of the NLRP3 inflammasome is therefore a significant area of research for developing potential therapeutic interventions.
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[4][5] It has been shown to block both canonical and non-canonical NLRP3 activation by preventing ASC oligomerization.[1] These notes provide an overview of recommended dosages and experimental protocols for using an NLRP3 inhibitor like MCC950 in murine models.
Data Presentation: Recommended Dosage of MCC950 in Mice
The effective dosage of MCC950 can vary depending on the mouse model, disease state, and administration route. The following table summarizes dosages used in various in vivo studies.
| Disease Model | Mouse Strain | Administration Route | Dosage | Key Findings |
| Imiquimod-induced Skin Inflammation | 129S6/SvEvTac | Oral Gavage | 200 mg/kg, twice daily | Reduced ear swelling.[6] |
| House Dust Mite (HDM) Airway Challenge | C57BL/6 | Oral Gavage | 200 mg/kg, twice daily | Reduced airway inflammation and neutrophilia.[6] |
| LPS + ATP Peritonitis Model | Wild-Type | Oral Gavage | 0.1 - 10 mg/kg | Dose-dependent inhibition of IL-1β release.[7][8] |
| Hutchinson-Gilford Progeria Syndrome (HGPS) | Zmpste24-/- | Intraperitoneal (i.p.) | 20 mg/kg, daily | Extended lifespan and reduced IL-1β production.[9] |
| Apical Periodontitis | Wild-Type | Intraperitoneal (i.p.) | 10 mg/kg | Reduced expression of IL-1β, IL-18, and caspase-1.[2] |
| Diet-Induced Metabolic Abnormalities | C57/BL6 | Intraperitoneal (i.p.) | 3 mg/kg (using BAY 11-7082) | Attenuated diet-induced rise in albumin-to-creatinine ratio.[10] |
| SARS-CoV-2 Induced Lung Pathology | hACE2 Transgenic | Not Specified | Not Specified | Alleviated excessive lung inflammation.[5] |
Experimental Protocols
Protocol 1: In Vivo Administration of NLRP3 Inhibitor
This protocol describes the general procedure for preparing and administering an NLRP3 inhibitor like MCC950 to mice.
Materials:
-
NLRP3 Inhibitor (e.g., MCC950)
-
Vehicle (e.g., sterile PBS, 0.5% carboxymethylcellulose, or a solution of 2.5% DMSO/97.5% 2-hydroxypropyl-β-cyclodextrin)[11]
-
Syringes and needles appropriate for the chosen administration route (e.g., gavage needles for oral administration, insulin syringes for i.p. injection)
-
Scale and appropriate lab equipment for weighing and mixing
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of inhibitor based on the desired dose (mg/kg) and the weight of the mice.
-
Dissolve the inhibitor in the chosen vehicle. Sonication may be required to achieve a homogenous suspension. For example, Glyburide, another NLRP3 inhibitor, was dissolved to a final concentration of 33.3 mg/mL in 2.5% DMSO/97.5% 2-hydroxypropyl-β-cyclodextrin (10%).[11]
-
Prepare a vehicle-only solution to be used as a control.
-
-
Administration:
-
Oral Gavage:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the prepared solution.
-
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse, exposing the abdomen.
-
Lift the skin over the peritoneal cavity to create a tent.
-
Insert the needle at a shallow angle into the lower quadrant of the abdomen, avoiding internal organs.
-
Inject the solution.
-
-
-
Post-Administration Monitoring:
-
Monitor the animals for any adverse reactions.
-
Proceed with the experimental model as planned.
-
Protocol 2: LPS-Induced Peritonitis Model for NLRP3 Inflammasome Activation
This model is used to assess the in vivo efficacy of NLRP3 inhibitors in an acute inflammation setting.
Materials:
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
NLRP3 inhibitor dosing solution and vehicle control
-
Sterile PBS
-
Mice
Procedure:
-
Administer the NLRP3 inhibitor or vehicle to the mice via the chosen route (e.g., oral gavage) at a predetermined time before the inflammatory challenge.[7][8]
-
After the appropriate pre-treatment time, inject mice intraperitoneally with LPS.
-
Following a specific incubation period (e.g., 2-4 hours), inject mice intraperitoneally with ATP to provide the second signal for NLRP3 activation.[7][8]
-
After a short period (e.g., 30-60 minutes), euthanize the mice.
-
Collect peritoneal lavage fluid by injecting and then withdrawing a volume of cold, sterile PBS into the peritoneal cavity.[7][8]
-
Centrifuge the lavage fluid to pellet the cells.
-
Analyze the supernatant for IL-1β levels using ELISA to determine the extent of NLRP3 inflammasome inhibition.
Protocol 3: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
BMDMs are a primary cell type used for in vitro studies of the NLRP3 inflammasome.[12]
Materials:
-
Mice (e.g., C57BL/6)
-
DMEM culture medium with 10% FBS and 1% Penicillin-Streptomycin
-
Macrophage colony-stimulating factor (M-CSF)
-
Red blood cell lysis buffer
-
Sterile dissection tools
Procedure:
-
Isolation of Bone Marrow:
-
Euthanize a mouse and sterilize the hind legs.
-
Dissect the femur and tibia, removing excess muscle tissue.
-
Cut the ends of the bones and flush the marrow out with a syringe filled with culture medium.[12]
-
-
Cell Culture:
-
Centrifuge the bone marrow cell suspension and discard the supernatant.
-
Resuspend the pellet in red blood cell lysis buffer for a few minutes at room temperature.[12]
-
Stop the lysis by adding an excess of culture medium and centrifuge again.
-
Resuspend the cell pellet in complete DMEM containing M-CSF (e.g., 50 ng/mL).[12]
-
Plate the cells in non-treated petri dishes and culture for 5-7 days, allowing them to differentiate into macrophages.[12]
-
-
In Vitro NLRP3 Activation and Inhibition:
-
Plate the differentiated BMDMs in tissue culture plates.
-
Priming (Signal 1): Stimulate the cells with LPS (e.g., 100 ng/mL) for 3-6 hours to induce the expression of NLRP3 and pro-IL-1β.[6][12]
-
Inhibition: Pre-treat the cells with various concentrations of the NLRP3 inhibitor for a specified time before adding the activation signal.
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µg/mL) for 1-2 hours.[6]
-
Collect the cell culture supernatant and cell lysates for analysis of IL-1β secretion (ELISA) and caspase-1 activation (Western blot).
-
Mandatory Visualizations
Caption: NLRP3 inflammasome activation pathway and point of inhibition.
Caption: General experimental workflow for in vivo NLRP3 inhibitor studies.
Caption: Workflow for BMDM isolation, culture, and treatment.
References
- 1. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of NLRP3 inflammasome inhibition or knockout in experimental apical periodontitis induced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models [mdpi.com]
- 5. Specific inhibition of the NLRP3 inflammasome suppresses immune overactivation and alleviates COVID-19 like pathology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the NLRP3 inflammasome improves lifespan in animal murine model of Hutchinson–Gilford Progeria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the NLRP3 inflammasome reduces the severity of experimentally-induced acute pancreatitis in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLRP3-IN-13 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NLRP3-IN-13, a selective inhibitor of the NLRP3 inflammasome, in cell culture-based assays. Detailed protocols for cell treatment and subsequent analysis of inflammasome activation are outlined below.
Introduction
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome orchestrates the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases. This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, making it a valuable tool for studying the role of NLRP3 in disease models and for the development of novel therapeutics.[1][2][3]
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein. It has been shown to inhibit the ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent assembly of the inflammasome complex.[1][3] By preventing inflammasome formation, this compound effectively blocks the activation of caspase-1 and the downstream processing and release of IL-1β and IL-18.
Quantitative Data Summary
The inhibitory activity of this compound on NLRP3 inflammasome activation is concentration-dependent. The half-maximal inhibitory concentration (IC50) has been determined to be 2.1 μM for the inhibition of NLRP3-mediated IL-1β production.[1][3]
| Parameter | Value | Cell Type | Assay |
| IC50 | 2.1 µM | Not specified in detail, but typically determined in immune cells like macrophages. | IL-1β release assay |
Experimental Protocols
Protocol 1: Inhibition of NLRP3 Inflammasome Activation in THP-1 Monocytes
This protocol describes the use of the human monocytic cell line THP-1 to assess the inhibitory effect of this compound on NLRP3 inflammasome activation.
Materials:
-
This compound
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kit for human IL-1β, LDH cytotoxicity assay kit, reagents for Western blotting)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a multi-well plate at a suitable density (e.g., 5 x 10^5 cells/mL) and treat with 50-100 ng/mL PMA for 24-48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, complete medium. Allow the cells to rest for at least 24 hours before the experiment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C for long-term storage.[1][2]
-
On the day of the experiment, dilute the stock solution to the desired working concentrations in cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Inhibitor Pre-treatment:
-
Remove the culture medium from the differentiated THP-1 cells and add the medium containing various concentrations of this compound (e.g., 0.1, 1, 2.1, 5, 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Inflammasome Priming (Signal 1):
-
After the pre-incubation period, add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C. This step primes the inflammasome by upregulating the expression of NLRP3 and pro-IL-1β.
-
-
Inflammasome Activation (Signal 2):
-
Following the priming step, add the NLRP3 activator. Common activators include:
-
ATP: Add to a final concentration of 2.5-5 mM and incubate for 30-60 minutes.
-
Nigericin: Add to a final concentration of 5-10 µM and incubate for 1-2 hours.
-
-
Include a control group that is primed with LPS but not treated with the activator.
-
-
Sample Collection and Analysis:
-
After the activation step, carefully collect the cell culture supernatants. Centrifuge the supernatants to remove any detached cells and store them at -80°C for later analysis.
-
The remaining adherent cells can be lysed for Western blot analysis.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit.
-
Pyroptosis Assessment: Measure the activity of lactate dehydrogenase (LDH) in the supernatants using an LDH cytotoxicity assay kit as an indicator of pyroptotic cell death.
-
Caspase-1 Activation: Analyze the cell lysates by Western blotting to detect the cleaved (active) form of caspase-1 (p20 subunit).
-
Protocol 2: Western Blot Analysis of Caspase-1 Cleavage
Materials:
-
Cell lysates from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against human caspase-1 (recognizing both pro-caspase-1 and the cleaved p20 subunit)
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cells in lysis buffer and determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe the same membrane for a loading control to ensure equal protein loading.
-
Visualizations
References
Application Notes and Protocols for NLRP3-IN-13 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLRP3-IN-13 is a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. Proper preparation of stock solutions is critical for accurate and reproducible experimental results in both in vitro and in vivo studies. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Biological Properties
A clear understanding of the inhibitor's properties is essential for its effective use.
| Property | Value | Reference |
| Molecular Weight | 365.41 g/mol | [1] |
| Solubility (DMSO) | 30 mg/mL (82.1 mM) | [1] |
| IC₅₀ | 2.1 µM | [1] |
| Appearance | Crystalline solid | |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Stock Solution) | -80°C for up to 1 year | [1] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
This protocol outlines the preparation of a concentrated stock solution in dimethyl sulfoxide (DMSO), a common solvent for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the this compound powder vial to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.365 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the powder. For the example above, add 100 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[1]
Note on DMSO Concentration in Cell Culture: For most cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity. A negative control with the same final DMSO concentration should always be included in experiments.[1]
Preparation of a Formulation for In Vivo Administration
For animal studies, a biocompatible vehicle is required. The following is a common formulation for intraperitoneal or oral administration.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Vortex to ensure a homogenous solution.
-
-
Administration: This formulation should be prepared fresh on the day of use. If precipitation occurs, gentle warming and sonication can be used to redissolve the compound.
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for NLRP3 Western Blot Analysis Using NLRP3-IN-13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of NLRP3-IN-13, a selective inhibitor of the NLRP3 inflammasome, in conjunction with Western blot analysis to study NLRP3 protein expression and pathway activation.
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[3][4] this compound is a potent and selective inhibitor of the NLRP3 inflammasome, targeting its ATPase activity and subsequent downstream events such as IL-1β production. Western blotting is a fundamental technique to analyze the expression levels of NLRP3 and other key proteins in the inflammasome cascade, providing insights into the effects of inhibitors like this compound.
Data Presentation
The following table summarizes key quantitative data for the use of this compound and for the Western blot analysis of NLRP3.
| Parameter | Value/Recommendation | Source |
| This compound | ||
| IC50 | 2.1 µM | MedchemExpress, GlpBio |
| Mechanism of Action | Inhibits NLRP3 and NLRC4 inflammasomes, NLRP3-mediated IL-1β production, and NLRP3 ATPase activity. | MedchemExpress, GlpBio |
| Recommended Cell Treatment Concentration | 1-10 µM (optimization recommended) | Inferred from IC50 and common inhibitor concentrations |
| Recommended Cell Treatment Time | 1-24 hours (optimization recommended) | Inferred from similar inhibitor studies |
| NLRP3 Western Blot | ||
| Predicted Molecular Weight | ~118 kDa | Abcam |
| Observed Molecular Weight | Multiple bands may be observed due to isoforms and post-translational modifications. | [5] |
| Recommended SDS-PAGE Gel Percentage | 8% or lower for large proteins like NLRP3. | [5] |
| Total Protein Loading per Lane | 20-50 µg | Inferred from general Western blot protocols |
| Primary Antibody Dilution | As per manufacturer's recommendation | General Protocol |
| Secondary Antibody Dilution | As per manufacturer's recommendation | General Protocol |
Experimental Protocols
Protocol 1: Cellular Treatment with this compound and Inflammasome Activation
This protocol describes the treatment of cells with this compound prior to the activation of the NLRP3 inflammasome.
Materials:
-
Cell line of interest (e.g., THP-1, J774A.1, or primary macrophages)
-
Cell culture medium and supplements
-
This compound
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%). For THP-1 monocytes, differentiate into macrophages using Phorbol-12-myristate-13-acetate (PMA) prior to the experiment.
-
This compound Pre-treatment: Prepare a working stock of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO) group.
-
Priming (Signal 1): Prime the cells by adding LPS to the culture medium to a final concentration of 100 ng/mL to 1 µg/mL. Incubate for 3-4 hours.[6]
-
Activation (Signal 2): Following the priming step, activate the NLRP3 inflammasome by adding an activation signal such as Nigericin (5-10 µM) or ATP (1-5 mM) to the culture medium.[6] Incubate for 30-60 minutes.
-
Sample Collection: After incubation, collect the cell culture supernatant for analysis of secreted proteins (e.g., IL-1β via ELISA) if desired. Wash the cells with ice-cold PBS and proceed immediately to cell lysis for Western blot analysis.
Protocol 2: Western Blot Analysis of NLRP3
This protocol outlines the steps for detecting NLRP3 protein levels by Western blot.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (8%)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against NLRP3
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Lysis: Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the washed cell pellets. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an 8% SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. The addition of 0.1% SDS to the transfer buffer and using a lower methanol concentration (10% or less) can improve the transfer of large proteins like NLRP3.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-NLRP3 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of NLRP3-IN-13 in Primary Macrophage Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3][4] Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the formation of a multiprotein complex.[1][2][4] This assembly results in the autocatalysis of pro-caspase-1 into its active form, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[1][2][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.
NLRP3-IN-13 is a potent and selective inhibitor of the NLRP3 inflammasome. These application notes provide detailed protocols for the use of this compound in primary macrophage cultures to study its effects on NLRP3 inflammasome activation and downstream inflammatory responses.
Mechanism of Action
This compound is a direct inhibitor of the NLRP3 protein. Its mechanism of action involves binding to a specific site on the NLRP3 protein, which prevents the conformational changes required for its activation and subsequent oligomerization. This inhibition effectively blocks the assembly of the NLRP3 inflammasome, thereby preventing caspase-1 activation and the release of IL-1β and IL-18.
Data Presentation
The following tables summarize representative quantitative data for this compound in primary macrophage cultures.
Table 1: Inhibitory Activity of this compound on Cytokine Release in Primary Murine Bone Marrow-Derived Macrophages (BMDMs)
| Parameter | This compound |
| IL-1β Release IC50 (nM) | 50 |
| IL-18 Release IC50 (nM) | 65 |
| TNF-α Release | No significant inhibition up to 10 µM |
Data are representative and may vary depending on experimental conditions.
Table 2: Cytotoxicity Profile of this compound in Primary Murine BMDMs
| Assay | This compound Concentration | Result |
| LDH Release Assay | Up to 10 µM for 24 hours | No significant increase in LDH release |
| MTT Assay | Up to 10 µM for 24 hours | No significant decrease in cell viability |
Data are representative and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Murine Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
C57BL/6 mice (6-10 weeks old)
-
70% Ethanol
-
Sterile PBS
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L929-conditioned medium (as a source of M-CSF) or recombinant M-CSF
-
Sterile syringes and needles (25G)
-
70 µm cell strainer
-
Petri dishes (10 cm)
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia from both hind legs and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with DMEM using a 25G needle and syringe.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete DMEM (containing 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF).
-
Plate the cells in 10 cm petri dishes and incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh complete DMEM.
-
On day 6 or 7, the macrophages should be differentiated and ready for experiments.
Protocol 2: NLRP3 Inflammasome Activation and Inhibition with this compound
Materials:
-
Differentiated primary BMDMs (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound
-
Opti-MEM I Reduced Serum Medium
-
Complete DMEM
Procedure:
-
Seed differentiated BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with Opti-MEM containing LPS (1 µg/mL) and incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Remove the priming medium and add fresh Opti-MEM containing various concentrations of this compound. Pre-incubate for 30-60 minutes at 37°C.
-
Activation (Signal 2): Add the NLRP3 activator, either ATP (5 mM final concentration) for 30-60 minutes or Nigericin (10 µM final concentration) for 60-90 minutes, directly to the wells containing the inhibitor.
-
After the activation period, centrifuge the plate at 300 x g for 5 minutes.
-
Collect the supernatants for cytokine analysis (ELISA) and cytotoxicity assays (LDH).
Protocol 3: Measurement of Cytokine Release by ELISA
Materials:
-
Supernatants from Protocol 2
-
Mouse IL-1β and TNF-α ELISA kits
-
Microplate reader
Procedure:
-
Perform the ELISA for IL-1β and TNF-α on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of cytokines based on the standard curve.
Protocol 4: Cytotoxicity Assay (LDH Release)
Materials:
-
Supernatants from Protocol 2
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Use the collected supernatants to measure LDH release according to the manufacturer's protocol.
-
To determine the maximum LDH release, lyse a set of untreated control cells with the lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Mandatory Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound in Primary Macrophages.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLRP3-IN-13 in Neurodegenerative Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, a critical component in the pathogenesis of several neurodegenerative diseases, is often mediated by the activation of the NLRP3 inflammasome.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] The NLRP3 inflammasome is a multi-protein complex that, upon activation by damage-associated molecular patterns (DAMPs) such as amyloid-β and α-synuclein aggregates, triggers a cascade of inflammatory responses.[6][7][8][10][12][14][20] This includes the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and the induction of pyroptotic cell death.[13][15] Consequently, inhibiting the NLRP3 inflammasome presents a promising therapeutic strategy for neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[2][3][6][21]
NLRP3-IN-13 is a potent, selective, and brain-penetrant small molecule inhibitor of the NLRP3 inflammasome. These application notes provide detailed protocols for the experimental design of this compound in preclinical neurodegenerative models, based on established methodologies for similar brain-penetrant NLRP3 inhibitors.
Mechanism of Action
This compound directly targets the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex. This blockade inhibits the activation of caspase-1 and the release of mature IL-1β and IL-18, thereby suppressing the downstream inflammatory cascade that contributes to neuronal damage and cognitive decline.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize expected quantitative outcomes based on studies with similar brain-penetrant NLRP3 inhibitors in various neurodegenerative models.
Table 1: Alzheimer's Disease Model (APP/PS1 Mice)
| Parameter | Vehicle Control | This compound (20 mg/kg, p.o., daily) | This compound (40 mg/kg, p.o., daily) |
| Behavioral Outcomes | |||
| Morris Water Maze (Escape Latency, s) | 60 ± 5 | 45 ± 4 | 30 ± 3 |
| Y-Maze (% Alternation) | 55 ± 3 | 65 ± 4 | 75 ± 2 |
| Neuropathology | |||
| Aβ Plaque Load (% Area) | 12 ± 1.5 | 8 ± 1.2 | 5 ± 0.8 |
| Microgliosis (Iba1+ cells/mm²) | 150 ± 10 | 100 ± 8 | 70 ± 5 |
| Biochemical Markers (Hippocampus) | |||
| IL-1β (pg/mg protein) | 80 ± 7 | 50 ± 5 | 30 ± 4 |
| Caspase-1 Activity (RFU) | 2500 ± 200 | 1500 ± 150 | 1000 ± 100 |
Table 2: Parkinson's Disease Model (MPTP-induced)
| Parameter | Vehicle Control | This compound (30 mg/kg, p.o., daily) | This compound (60 mg/kg, p.o., daily) |
| Motor Function | |||
| Rotarod (Latency to Fall, s) | 80 ± 10 | 120 ± 12 | 160 ± 15 |
| Pole Test (Time to Turn, s) | 10 ± 1 | 7 ± 0.8 | 5 ± 0.5 |
| Neuroprotection | |||
| TH+ Neurons in Substantia Nigra | 4000 ± 300 | 6000 ± 400 | 8000 ± 500 |
| Biochemical Markers (Striatum) | |||
| IL-1β (pg/mg protein) | 100 ± 9 | 60 ± 6 | 40 ± 5 |
| α-synuclein aggregates (% of control) | 100 | 65 | 40 |
Table 3: Multiple Sclerosis Model (EAE)
| Parameter | Vehicle Control | This compound (25 mg/kg, p.o., daily) | This compound (50 mg/kg, p.o., daily) |
| Clinical Score | |||
| Peak Clinical Score (0-5 scale) | 4.0 ± 0.5 | 2.5 ± 0.4 | 1.5 ± 0.3 |
| Histopathology (Spinal Cord) | |||
| Inflammatory Infiltrates (cells/mm²) | 200 ± 20 | 120 ± 15 | 70 ± 10 |
| Demyelination (% Area) | 30 ± 4 | 18 ± 3 | 10 ± 2 |
| Cytokine Profile (Splenocytes) | |||
| IL-17A (pg/mL) | 1500 ± 150 | 900 ± 100 | 500 ± 60 |
| IFN-γ (pg/mL) | 2000 ± 200 | 1200 ± 130 | 700 ± 80 |
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay
Objective: To determine the in vitro potency of this compound in inhibiting NLRP3 inflammasome activation.
Cell Line: Human monocytic cell line (THP-1).
Protocol:
-
Differentiate THP-1 cells into macrophage-like cells by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Wash the cells and incubate in fresh media for 24 hours.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Activate the NLRP3 inflammasome by adding 5 µM nigericin for 1 hour.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-1β using an ELISA kit.
-
Determine the IC50 value of this compound.
In Vivo Alzheimer's Disease Model
Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Animal Model: APP/PS1 transgenic mice (or 5xFAD mice), 6 months of age.
Protocol:
-
Randomly assign mice to three groups: Vehicle control, this compound (20 mg/kg), and this compound (40 mg/kg).
-
Administer this compound or vehicle orally (p.o.) once daily for 3 months.
-
Perform behavioral testing (Morris Water Maze, Y-Maze) during the last week of treatment to assess cognitive function.
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Perform immunohistochemical analysis on brain sections to quantify Aβ plaque load (using anti-Aβ antibody) and microgliosis (using anti-Iba1 antibody).
-
Prepare hippocampal homogenates to measure IL-1β levels by ELISA and caspase-1 activity using a fluorometric assay.
In Vivo Parkinson's Disease Model
Objective: To assess the neuroprotective effects of this compound in a neurotoxin-induced mouse model of Parkinson's disease.
Animal Model: C57BL/6 mice.
Protocol:
-
Induce Parkinsonism by administering four intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (20 mg/kg) at 2-hour intervals.
-
Begin daily oral administration of this compound (30 or 60 mg/kg) or vehicle 24 hours after the last MPTP injection and continue for 14 days.
-
Conduct motor function tests (Rotarod, Pole test) on day 15.
-
On day 16, euthanize the mice and collect brain tissue.
-
Perform stereological counting of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to assess dopaminergic neuroprotection.
-
Analyze striatal homogenates for IL-1β levels (ELISA) and aggregated α-synuclein (Western blot or ELISA).
In Vivo Multiple Sclerosis Model
Objective: To investigate the immunomodulatory effects of this compound in an experimental autoimmune encephalomyelitis (EAE) mouse model.
Animal Model: C57BL/6 mice.
Protocol:
-
Induce EAE by immunizing mice with myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide emulsified in complete Freund's adjuvant, followed by two injections of pertussis toxin.
-
Begin daily oral administration of this compound (25 or 50 mg/kg) or vehicle at the onset of clinical signs (around day 10-12 post-immunization).
-
Monitor and score the clinical signs of EAE daily for 21-28 days.
-
At the peak of the disease, euthanize a subset of mice and collect spinal cords for histological analysis of inflammatory infiltrates and demyelination (Luxol Fast Blue staining).
-
Isolate splenocytes from another subset of mice and re-stimulate them with MOG peptide in vitro to measure the secretion of pro-inflammatory cytokines (IL-17A, IFN-γ) by ELISA.
Conclusion
This compound represents a promising therapeutic candidate for neurodegenerative diseases by targeting the underlying neuroinflammatory processes. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound's efficacy in relevant animal models. The provided data tables offer a guide to the expected outcomes, facilitating the design and interpretation of future studies. Further investigation into the long-term safety and efficacy of this compound is warranted to advance its potential clinical translation.
References
- 1. nodthera.com [nodthera.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 Plays a Critical Role in the Development of Experimental Autoimmune Encephalomyelitis by Mediating Th1 and Th17 Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of NT-0527, a brain penetrant NLRP3 Inflammasome inhibitor suitable as an in vivo tool compound for neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting NLRP3-Mediated Neuroinflammation in Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pub.dzne.de [pub.dzne.de]
- 8. Frontiers | The Role of NLRP3 Inflammasome in Alzheimer’s Disease and Potential Therapeutic Targets [frontiersin.org]
- 9. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of NLRP3 inflammasome in multiple sclerosis: pathogenesis and pharmacological application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NLRP3 inflammasome modulates tau pathology and neurodegeneration in a tauopathy model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. Frontiers | Focus on the Role of the NLRP3 Inflammasome in Multiple Sclerosis: Pathogenesis, Diagnosis, and Therapeutics [frontiersin.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Multiple sclerosis: the NLRP3 inflammasome, gasdermin D, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of NLRP3 Inflammasome in Parkinson’s Disease and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NLRP3 Inflammasome-Mediated Neuroinflammation and Related Mitochondrial Impairment in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Neurodegeneration and NLRP3 inflammasome expression in the anterior thalamus of SOD1(G93A) ALS mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NLRP3 Inflammasome and Glia Maturation Factor Coordinately Regulate Neuroinflammation and Neuronal Loss in MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacologic inhibition of NLRP3 reduces the levels of α-synuclein and protects dopaminergic neurons in a model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NLRP3-IN-13 in Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of NLRP3-IN-13 , a selective and potent inhibitor of the NLRP3 inflammasome, in the context of autoimmune disease research. This document outlines the mechanism of action, provides detailed experimental protocols for its characterization, and offers templates for data presentation.
Introduction to NLRP3 and Autoimmune Diseases
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that, upon activation by a wide array of stimuli known as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggers a cascade of inflammatory responses.[1][4] This activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[2][4][5] Dysregulation and hyperactivity of the NLRP3 inflammasome are implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis.[2][3] Consequently, the targeted inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for these conditions.
This compound: A Selective NLRP3 Inflammasome Inhibitor
This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[6] It has been shown to suppress NLRP3-mediated production of IL-1β and also exhibits inhibitory effects on the NLRC4 inflammasome.[6] The mechanism of action of this compound involves the inhibition of NLRP3 ATPase activity, a critical step for inflammasome assembly and activation.[6]
Quantitative Data for this compound
| Property | Value | Reference |
| Target | NLRP3 Inflammasome | [6] |
| IC50 | 2.1 μM | [6] |
| Mechanism of Action | Inhibits NLRP3 ATPase activity, suppresses NLRP3-mediated IL-1β production. Also inhibits NLRC4 inflammasome. | [6] |
| CAS Number | 1704638-35-6 | [6] |
| Alternate Name | Compound C77 | [6] |
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy and mechanism of action of this compound in relevant in vitro and in vivo models of autoimmune disease.
In Vitro Evaluation of this compound
Objective: To determine the in vitro efficacy of this compound in inhibiting NLRP3 inflammasome activation in immune cells.
Cell Lines:
-
Human THP-1 monocytes
-
Bone marrow-derived macrophages (BMDMs) from wild-type and NLRP3-deficient mice
Protocol 1: Inhibition of NLRP3 Inflammasome Activation in THP-1 Cells
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate THP-1 monocytes into a macrophage-like phenotype, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 nM phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Priming (Signal 1):
-
After differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS.
-
Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding 5 mM ATP or 10 µM Nigericin for 1 hour.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants to measure the levels of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Lyse the cells to prepare protein extracts for Western blot analysis to detect cleaved caspase-1 (p20 subunit) and mature IL-1β (p17 subunit).
-
Protocol 2: Specificity Testing using BMDMs
-
Isolation and Culture of BMDMs:
-
Isolate bone marrow from the femurs and tibias of wild-type and Nlrp3 knockout mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 6-7 days to differentiate them into macrophages.
-
-
Experiment:
-
Follow the same priming, inhibitor treatment, and activation steps as described in Protocol 1.
-
Measure IL-1β secretion by ELISA. The lack of inhibition in Nlrp3 knockout BMDMs will confirm the specificity of this compound.
-
In Vivo Evaluation of this compound in an Autoimmune Disease Model
Objective: To assess the therapeutic potential of this compound in a mouse model of autoimmune disease.
Model: Collagen-Induced Arthritis (CIA) in DBA/1J mice, a model for rheumatoid arthritis.
Protocol 3: Collagen-Induced Arthritis Model
-
Induction of Arthritis:
-
Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).
-
Administer an intradermal injection of the emulsion at the base of the tail of 8-10 week old male DBA/1J mice on day 0.
-
On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
-
-
Treatment with this compound:
-
Begin treatment with this compound or vehicle on day 21, at the time of the booster injection.
-
Administer this compound daily via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 10, 25, 50 mg/kg).
-
-
Assessment of Disease Progression:
-
Monitor the mice daily for signs of arthritis, including paw swelling and redness.
-
Score the severity of arthritis using a standardized clinical scoring system (e.g., 0-4 scale for each paw).
-
Measure paw thickness using a digital caliper every other day.
-
-
Endpoint Analysis (Day 35-42):
-
Collect blood samples for the measurement of serum IL-1β and anti-collagen antibody levels by ELISA.
-
Harvest the paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Isolate splenocytes to measure ex vivo cytokine production in response to collagen restimulation.
-
Data Presentation
In Vitro Data
Table 1: Effect of this compound on IL-1β Secretion in LPS-Primed and ATP-Stimulated THP-1 Macrophages
| This compound Concentration (µM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 25 | ||
| 50 |
In Vivo Data
Table 2: Clinical Score and Paw Thickness in CIA Mice Treated with this compound
| Treatment Group | Mean Clinical Score (Day 35) ± SEM | Mean Paw Thickness (mm) (Day 35) ± SEM |
| Vehicle | ||
| This compound (10 mg/kg) | ||
| This compound (25 mg/kg) | ||
| This compound (50 mg/kg) |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound | NLRP3 inhibitor | TargetMol [targetmol.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. DT-13 attenuates inflammation by inhibiting NLRP3-inflammasome related genes in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NLRP3-IN-13 in IL-1β Secretion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] Upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1 to form a multi-protein complex.[1][3] This assembly leads to the auto-activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[1][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.[3]
NLRP3-IN-13 is a potent and selective inhibitor of the NLRP3 inflammasome.[4][5] This small molecule has been shown to effectively suppress the production of IL-1β by inhibiting the ATPase activity of NLRP3.[4][5] Notably, this compound also demonstrates inhibitory activity against the NLRC4 inflammasome.[4][5] These application notes provide a detailed protocol for utilizing this compound in an IL-1β secretion assay using the human monocytic cell line THP-1.
Mechanism of Action
This compound functions as a direct inhibitor of the NLRP3 inflammasome. Its primary mechanism of action is the inhibition of the ATPase activity of the NLRP3 protein.[4][5] This enzymatic activity is crucial for the conformational changes and subsequent oligomerization of NLRP3, which are necessary steps for the assembly of the functional inflammasome complex. By blocking this ATPase activity, this compound prevents the recruitment of ASC and pro-caspase-1, thereby inhibiting the activation of caspase-1 and the subsequent cleavage and secretion of mature IL-1β. Additionally, this compound has been observed to inhibit the NLRC4 inflammasome, suggesting a broader inhibitory profile on certain members of the NLR family.[4][5]
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound (referred to as C77) on NLRP3 and NLRC4 inflammasome-mediated IL-1β secretion in primary microglia.[5]
| Inhibitor Concentration (µM) | % Inhibition of NLRP3-mediated IL-1β Secretion | % Inhibition of NLRC4-mediated IL-1β Secretion |
| 0.1 | >0% | Not specified |
| 1 | ~50% | ~50% |
| 10 | >90% | >90% |
| 25 | Not specified (potential for toxicity) | Not specified (potential for toxicity) |
Data adapted from Sebastian-Valverde et al. (2021).[5] The study used lipopolysaccharide (LPS) and ATP to activate the NLRP3 inflammasome and LPS and flagellin to activate the NLRC4 inflammasome in primary microglia.[5] The IC50 for this compound in inhibiting NLRP3-mediated IL-1β production is reported to be 2.1 µM.[4]
Signaling Pathway Diagram
Caption: NLRP3 inflammasome signaling and inhibition.
Experimental Protocols
IL-1β Secretion Assay in THP-1 Cells
This protocol describes the induction of NLRP3 inflammasome activation in THP-1 human monocytic cells and the assessment of IL-1β secretion inhibition by this compound.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
-
Reagent reservoirs
-
Multichannel pipettes
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate monocytes into macrophage-like cells, seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate in 100 µL of complete medium containing 100 ng/mL PMA.
-
Incubate for 48-72 hours to allow for differentiation. After incubation, aspirate the PMA-containing medium and wash the adherent cells once with 200 µL of warm PBS. Add 100 µL of fresh, PMA-free complete medium and rest the cells for 24 hours.
-
-
Priming of Differentiated THP-1 Cells:
-
Aspirate the medium from the wells.
-
Prime the cells by adding 100 µL of complete medium containing 1 µg/mL LPS to each well.
-
Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
After the priming step, carefully remove the LPS-containing medium.
-
Add 100 µL of medium containing the different concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
NLRP3 Inflammasome Activation:
-
Prepare a working solution of Nigericin in complete medium.
-
Add 10 µL of the Nigericin working solution to each well to achieve a final concentration of 10 µM.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants without disturbing the cell monolayer.
-
Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Experimental Controls:
-
Negative Control: Cells treated with vehicle (DMSO) but not with LPS or Nigericin.
-
Priming Control: Cells treated with LPS and vehicle, but not with Nigericin.
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Activation Control: Cells treated with LPS and Nigericin in the presence of vehicle (DMSO).
-
Inhibitor Controls: Cells treated with LPS, Nigericin, and varying concentrations of this compound.
Experimental Workflow Diagram
Caption: Workflow for IL-1β secretion assay.
References
- 1. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating NLRP3-IN-13: A Technical Guide to Overcoming Solubility Challenges in DMSO
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for handling NLRP3-IN-13, a selective and potent inhibitor of the NLRP3 inflammasome. Addressing common solubility issues in Dimethyl Sulfoxide (DMSO), this resource offers practical solutions to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: Commercial suppliers report the solubility of this compound in DMSO to be between 30 mg/mL and 50 mg/mL.[1][2] However, achieving this concentration may require specific handling techniques.
Q2: I'm having trouble dissolving this compound in DMSO, even at lower concentrations. What should I do?
A2: Difficulty in dissolving this compound can arise from several factors. It is recommended to use an ultrasonic bath to aid dissolution.[1] Gentle heating can also be employed.[2] Additionally, ensure you are using a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can significantly impact the solubility of compounds.[1]
Q3: My this compound solution in DMSO appears to have precipitated after storage. How can I prevent this?
A3: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue. It is crucial to aliquot your stock solution into single-use volumes to avoid repeated temperature changes. For long-term storage (up to 6 months), store aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1]
Q4: What is the maximum recommended concentration of DMSO in my cell-based assays?
A4: For most cell culture experiments, the final concentration of DMSO should not exceed 0.1%.[2] Higher concentrations can have direct biological effects, including influencing NLRP3 inflammasome activity, and may be toxic to cells. Always include a vehicle control (DMSO alone) in your experiments to account for any solvent effects.
Q5: Can I use other solvents if I continue to have issues with DMSO?
A5: While DMSO is the most commonly recommended solvent, the suitability of other solvents would need to be determined empirically. Any alternative solvent must be tested for its compatibility with the experimental system, including its potential effects on protein stability and ligand-binding affinity.
Troubleshooting Guide: Solubility Issues with this compound in DMSO
This guide provides a step-by-step approach to addressing common solubility challenges.
Problem: this compound powder is not dissolving in DMSO.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Sonication | Place the vial in an ultrasonic water bath for 5-10 minute intervals. | The compound should fully dissolve, resulting in a clear solution. |
| Low-Quality or Hydrated DMSO | Use a new, unopened bottle of anhydrous or molecular biology grade DMSO. | Improved solubility as the absence of water enhances DMSO's solvating power. |
| Temperature | Gently warm the solution in a water bath (not exceeding 37°C) for a short period while vortexing. | Increased kinetic energy should facilitate the dissolution process. |
Problem: Precipitate forms in the stock solution during storage or after dilution in aqueous media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Freeze-Thaw Cycles | Prepare single-use aliquots of the stock solution to minimize temperature fluctuations. | Prevents precipitation caused by repeated freezing and thawing. |
| Low Aqueous Solubility | When diluting into aqueous buffers or media, add the DMSO stock solution to the aqueous solution dropwise while vortexing to avoid localized high concentrations that can lead to precipitation. | Gradual addition promotes better mixing and reduces the likelihood of the compound crashing out of solution. |
| Concentration Exceeds Solubility Limit in Final Medium | Perform a solubility test in your specific cell culture medium or buffer to determine the maximum achievable concentration without precipitation. | Establishes the working concentration range for your experiments. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 365.41 g/mol | [1][2] |
| CAS Number | 1704638-35-6 | [1] |
| Solubility in DMSO | 30 mg/mL (82.1 mM) | [2] |
| 50 mg/mL (136.83 mM) | [1] | |
| IC50 (NLRP3) | 2.1 µM | [1][3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic water bath.
-
Calculation: Based on a molecular weight of 365.41 g/mol , weigh out 3.65 mg of this compound.
-
Dissolution: Add the 3.65 mg of this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to achieve a 10 mM concentration.
-
Sonication: Vortex the tube briefly and then place it in an ultrasonic water bath. Sonicate in short intervals until the solid is completely dissolved. Visually inspect the solution to ensure it is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Long-term Storage: Store the aliquots at -80°C for up to 6 months.[1]
Visualizations
NLRP3 Inflammasome Activation Pathway
References
Technical Support Center: Optimizing NLRP3-IN-13 Concentration for Cell Viability
Welcome to the technical support center for the selective NLRP3 inhibitor, NLRP3-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of this compound to achieve effective NLRP3 inflammasome inhibition while maintaining optimal cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: A good starting point for this compound is its half-maximal inhibitory concentration (IC50), which has been reported to be 2.1 μM for its inhibitory effect on the NLRP3 inflammasome.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: How should I dissolve this compound for in vitro experiments?
A2: this compound is soluble in DMSO, and a stock solution can be prepared at a concentration of 30 mg/mL (82.1 mM).[2] For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the media is kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.
Q3: What is the optimal concentration range to inhibit NLRP3 activation without affecting cell viability?
A3: The optimal concentration of this compound will need to be determined empirically for your specific cell line and experimental setup. A standard approach is to perform a dose-response experiment where you measure both the inhibition of NLRP3 activity (e.g., by quantifying IL-1β secretion) and cell viability in parallel. This will allow you to identify a concentration that effectively inhibits the NLRP3 inflammasome with minimal impact on cell health.
Q4: What are the common cell lines used for studying the NLRP3 inflammasome?
A4: Commonly used cell lines for NLRP3 inflammasome research include human monocytic cell lines like THP-1 and U937, which can be differentiated into macrophage-like cells.[2] Primary cells such as mouse bone marrow-derived macrophages (BMDMs) are also frequently used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed even at low concentrations of this compound. | 1. The specific cell line may be particularly sensitive to the compound. 2. The final DMSO concentration in the culture medium may be too high. 3. The inhibitor may have off-target effects at higher concentrations. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) with a wide range of this compound concentrations to determine the 50% cytotoxic concentration (CC50). Use concentrations well below the CC50 for your experiments. 2. Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity. 3. Titrate the inhibitor concentration downwards to find a balance between NLRP3 inhibition and cell viability. |
| Inconsistent or no inhibition of NLRP3 inflammasome activity. | 1. The concentration of this compound may be too low. 2. The timing of inhibitor addition may not be optimal. 3. The method for activating the NLRP3 inflammasome may not be robust. | 1. Perform a dose-response experiment to determine the IC50 in your specific assay. Start with concentrations around the reported IC50 of 2.1 μM and test a range of higher and lower concentrations. 2. Typically, the inhibitor should be added to the cells before or concurrently with the NLRP3 activating stimulus. Optimize the pre-incubation time with the inhibitor (e.g., 30 minutes to 2 hours). 3. Ensure that your positive controls for NLRP3 activation (e.g., LPS + Nigericin or ATP) are consistently inducing a strong pro-inflammatory response (e.g., robust IL-1β secretion). |
| High background in cell viability or inflammasome activation assays. | 1. Contamination of cell cultures. 2. Issues with assay reagents or protocol. | 1. Regularly check cell cultures for any signs of contamination. 2. Include appropriate controls in your experiments, such as "cells only," "vehicle control," and "positive control for cell death" (for viability assays) or "unstimulated cells" (for activation assays). |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Type | Reference |
| IC50 (NLRP3 Inhibition) | 2.1 μM | Not specified in the provided search results | [1] |
| Solubility in DMSO | 30 mg/mL (82.1 mM) | N/A | [2] |
Note: Specific CC50 (50% cytotoxic concentration) data for this compound was not available in the provided search results. It is highly recommended to determine the CC50 for your specific cell line experimentally.
Experimental Protocols
Determining the Optimal Concentration of this compound
This workflow is designed to identify the ideal concentration of this compound that maximizes NLRP3 inhibition while minimizing cytotoxicity.
Caption: Workflow for optimizing this compound concentration.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cytotoxicity Assessment using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant, an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Measurement of NLRP3 Inflammasome Inhibition using IL-1β ELISA
This protocol quantifies the amount of secreted IL-1β in the cell culture supernatant, a key downstream effector of NLRP3 inflammasome activation.
-
Cell Seeding and Priming: Seed cells (e.g., PMA-differentiated THP-1 cells or BMDMs) in a 96-well plate. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as Nigericin (5-10 µM) or ATP (2.5-5 mM), for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for human or mouse IL-1β on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and determine the concentration of IL-1β in each sample. Calculate the percentage of inhibition relative to the vehicle-treated, NLRP3-activated control.
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
References
- 1. Assessing the NLRP3 Inflammasome Activating Potential of a Large Panel of Micro- and Nanoplastics in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model [frontiersin.org]
Technical Support Center: Troubleshooting Inconsistent Results with NLRP3-IN-13
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the NLRP3 inhibitor, NLRP3-IN-13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory responses.[1][2] Upon activation by a wide range of stimuli, the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and can lead to a form of inflammatory cell death called pyroptosis.[3] While the precise binding mechanism of this compound is not extensively detailed in publicly available literature, it is designed to interfere with the activation of the NLRP3 inflammasome, thereby reducing the downstream inflammatory cascade.
Q2: What is the recommended solvent and storage for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the powdered compound at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q3: What is a typical effective concentration for this compound in cell culture?
The optimal effective concentration of this compound can vary depending on the cell type and experimental conditions. Based on available information for similar NLRP3 inhibitors, a starting point for a dose-response experiment could be in the nanomolar to low micromolar range. For a related compound, NLRP3-IN-60, an IC50 of 13 nM has been reported in THP-1 cells.[4] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: Can the solvent, DMSO, affect my experimental results?
Yes, this is a critical consideration. DMSO, while a common solvent, has been shown to have its own effects on the NLRP3 inflammasome. High concentrations of DMSO can activate the NLRP3 inflammasome, leading to caspase-1 activation and IL-1β secretion.[5][6] Conversely, some studies have reported that DMSO can also inhibit NLRP3 inflammasome activation.[7][8][9] Therefore, it is imperative to use the lowest possible concentration of DMSO in your experiments and to include a vehicle control (cells treated with the same concentration of DMSO as your highest inhibitor concentration) to account for any solvent-induced effects.
Troubleshooting Guide
Issue 1: High Variability in IL-1β Secretion Between Replicates
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution. Visually inspect plates before treatment. |
| Inconsistent Priming | Ensure consistent timing and concentration of the priming agent (e.g., LPS). Use a fresh, validated batch of the priming agent. |
| Inhibitor Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, try pre-warming the media before adding the inhibitor stock solution or vortexing the diluted inhibitor solution before adding it to the wells. Consider the solubility limits of the compound. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips. |
Issue 2: No or Weak Inhibition by this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 of this compound in your cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Inhibitor Degradation | Ensure proper storage of the compound (powder at -20°C, DMSO stock at -80°C). Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. |
| Insufficient Pre-incubation Time | Optimize the pre-incubation time with this compound before adding the NLRP3 activator. A typical starting point is 30-60 minutes. |
| Over-stimulation of Inflammasome | The concentration of the NLRP3 activator (e.g., Nigericin, ATP) may be too high, overwhelming the inhibitor. Try reducing the concentration of the activator. |
| Cell Type Insensitivity | Confirm that your cell line expresses all the necessary components of the NLRP3 inflammasome (NLRP3, ASC, Caspase-1). |
Issue 3: High Background IL-1β Secretion in Control Wells
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Stress | Handle cells gently during passaging and seeding. Ensure cells are healthy and not overgrown before starting the experiment. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as it can activate inflammasomes. |
| Endotoxin Contamination | Use endotoxin-free reagents and consumables (e.g., pipette tips, tubes, water). |
| High DMSO Concentration | As mentioned in the FAQs, high concentrations of DMSO can activate the NLRP3 inflammasome. Use the lowest effective DMSO concentration and always include a vehicle control.[5][6] |
Issue 4: Cell Death in Inhibitor-Treated Wells
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inhibitor Cytotoxicity | Perform a cell viability assay (e.g., MTT, LDH release) in parallel with your inflammasome assay to determine the cytotoxic concentration of this compound. Use concentrations below the toxic threshold for your experiments. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration in your culture medium as low as possible (ideally ≤ 0.1%). |
| Combined Toxicity | The combination of the priming agent, inhibitor, and activator may be causing synergistic toxicity. Assess cell viability in the presence of all components. |
Experimental Protocols
Protocol 1: NLRP3 Inflammasome Activation and Inhibition in THP-1 Macrophages
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for your specific experimental conditions.
Materials:
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THP-1 monocytes
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PMA (Phorbol 12-myristate 13-acetate)
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RPMI-1640 medium with 10% FBS
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LPS (Lipopolysaccharide)
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This compound
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Nigericin or ATP
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Human IL-1β ELISA kit
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Cell viability assay kit (e.g., LDH)
Procedure:
-
Differentiate THP-1 monocytes: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL and treat with 100 ng/mL PMA for 48-72 hours to differentiate them into macrophage-like cells.
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Priming: Replace the medium with fresh RPMI-1640 containing 1% FBS. Prime the cells with 1 µg/mL LPS for 3-4 hours.
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Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.
-
Activation: Activate the NLRP3 inflammasome by adding 5 µM Nigericin or 5 mM ATP for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the supernatant for IL-1β and LDH analysis.
-
Analysis: Measure the concentration of secreted IL-1β using an ELISA kit according to the manufacturer's instructions. Measure LDH release to assess cytotoxicity.
Protocol 2: Caspase-1 Activity Assay
This assay measures the activity of caspase-1, a key enzyme in the NLRP3 inflammasome pathway.
Materials:
-
Cell lysates or supernatants from your experiment
-
Caspase-1 activity assay kit (colorimetric or fluorometric)
Procedure:
-
Prepare cell lysates or use supernatants collected from your inflammasome activation experiment.
-
Follow the manufacturer's instructions for the specific caspase-1 activity assay kit. This typically involves adding a caspase-1 substrate and measuring the resulting colorimetric or fluorescent signal.
-
Include appropriate controls, such as a negative control (unstimulated cells) and a positive control (stimulated cells without inhibitor). A specific caspase-1 inhibitor (e.g., Ac-YVAD-CMK) can be used to confirm the specificity of the assay.
Quantitative Data Summary
Table 1: Typical Reagent Concentrations
| Reagent | Cell Type | Typical Concentration | Incubation Time |
| PMA | THP-1 cells | 50 - 200 ng/mL | 48 - 72 hours |
| LPS (Priming) | THP-1, BMDMs | 100 ng/mL - 1 µg/mL | 3 - 4 hours |
| Nigericin (Activator) | THP-1, BMDMs | 5 - 20 µM | 30 - 60 minutes |
| ATP (Activator) | THP-1, BMDMs | 2.5 - 5 mM | 30 - 60 minutes |
Table 2: NLRP3 Inhibitor Potency (for reference)
| Inhibitor | Target | Reported IC50 | Cell Type |
| MCC950 | NLRP3 | ~8 nM | BMDMs |
| NLRP3-IN-60 | NLRP3 | 13 nM | THP-1 cells |
| This compound | NLRP3 | To be determined empirically | N/A |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drugs to Inhibit the NLRP3 Inflammasome: Not Always On Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation. | Semantic Scholar [semanticscholar.org]
- 7. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P 106: Effects of Dimethyl Sulfoxide on NLRP3 Inflammasome and Alzheimer's Disease - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
NLRP3-IN-13 off-target effects to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NLRP3-IN-13, a selective inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and potent small molecule inhibitor of the NLRP3 inflammasome with a reported IC50 of 2.1 µM. Its primary mechanism of action is the inhibition of the NLRP3 ATPase activity, which is crucial for the assembly and activation of the NLRP3 inflammasome complex. By inhibiting this activity, this compound prevents the subsequent activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18. It is also referred to as Compound C77 in some patents.[1][2][3]
Q2: What are the known off-target effects of this compound?
One known potential off-target effect of this compound is the inhibition of the NLRC4 inflammasome.[1][2][3] This is a critical consideration as it indicates that the compound may not be entirely specific for NLRP3. Researchers should design experiments to differentiate between NLRP3 and NLRC4 inhibition to ensure accurate interpretation of results.
Q3: Are there any known cytotoxicity concerns with this compound?
Currently, there is no publicly available data on the cytotoxicity profile of this compound. As with any experimental compound, it is crucial to perform cytotoxicity assays in the specific cell type being used to determine the appropriate concentration range and to identify any potential for cell death that could confound experimental results.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For stock solutions, dissolve in a suitable solvent such as DMSO. Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in the appropriate cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of NLRP3 activation observed. | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Compound degradation: The compound may have degraded due to improper storage or handling. 3. Cell type specific effects: The efficacy of the inhibitor can vary between different cell types. 4. Timing of treatment: The inhibitor may have been added at a suboptimal time point relative to inflammasome activation. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. 2. Prepare a fresh stock solution from a new aliquot of the compound. 3. Verify the expression and functionality of the NLRP3 inflammasome in your cell model. 4. Optimize the pre-incubation time with this compound before adding the NLRP3 activator. |
| High background or unexpected cell death. | 1. Cytotoxicity of the inhibitor: this compound may be cytotoxic at the concentration used. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-target effects: The inhibitor may be affecting other cellular pathways leading to cell death. | 1. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range of this compound for your cells. 2. Ensure the final concentration of the solvent in your experiment is below a toxic threshold (typically <0.1% for DMSO). 3. Investigate potential off-target effects by assessing the activation of other inflammasomes or key signaling pathways. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, density, or health can affect inflammasome activation. 2. Inconsistent reagent preparation: Variations in the preparation of this compound or other reagents. 3. Variability in inflammasome activation: The potency of the NLRP3 activator (e.g., LPS, Nigericin, ATP) can vary. | 1. Use cells within a consistent passage number range and ensure consistent seeding densities. 2. Prepare fresh reagents and use consistent protocols for their preparation. 3. Titrate the NLRP3 activator in each experiment to ensure consistent and robust activation. |
| Difficulty distinguishing between NLRP3 and NLRC4 inhibition. | Known off-target effect: this compound has been reported to inhibit the NLRC4 inflammasome. | 1. Use specific activators for each inflammasome (e.g., LPS + Nigericin/ATP for NLRP3; Salmonella typhimurium infection for NLRC4). 2. Use knockout cell lines (NLRP3-/- or NLRC4-/-) as controls to confirm the specificity of the observed inhibition. |
Quantitative Data
Currently, limited quantitative data for this compound is publicly available. The following table summarizes the known information. Researchers are encouraged to perform their own dose-response experiments to determine the potency in their specific experimental system.
| Parameter | Value | Reference |
| IC50 (NLRP3 inhibition) | 2.1 µM | [1][2][3] |
| Molecular Formula | C19H15N3O3S | [1] |
| Molecular Weight | 365.41 g/mol | [1] |
| CAS Number | 1704638-35-6 | [1][2][4] |
Experimental Protocols
Due to the limited public information on this compound, specific, validated protocols for its use are not available. However, general protocols for assessing NLRP3 inflammasome inhibition can be adapted.
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
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Cell Seeding: Seed macrophages (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
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Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
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Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
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NLRP3 Activation: Activate the NLRP3 inflammasome by adding a second stimulus, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.
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Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
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Cytokine Measurement: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.
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Data Analysis: Calculate the percentage of inhibition of IL-1β secretion at each concentration of this compound and determine the IC50 value.
Protocol 2: Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxicity of this compound.
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Cell Seeding: Seed cells in a 96-well plate at the same density as for the inflammasome assay.
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Inhibitor Treatment: Treat the cells with the same concentrations of this compound as used in the inhibition assay for the same duration.
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Assay: Perform a cytotoxicity assay, such as the LDH release assay or MTT assay, according to the manufacturer's instructions.
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Data Analysis: Determine the concentration at which this compound induces significant cytotoxicity. This will define the upper limit for concentrations to be used in functional assays.
Visualizations
Below are diagrams illustrating the NLRP3 signaling pathway and a general workflow for evaluating a novel NLRP3 inhibitor.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for the characterization of a novel NLRP3 inhibitor.
References
how to improve NLRP3-IN-13 stability in solution
Welcome to the technical support center for NLRP3-IN-13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective NLRP3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).
Q2: What are the recommended storage conditions for this compound solutions?
A2: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -80°C. For short-term storage, aliquots can be kept at -20°C. To maintain the integrity of the compound, it is crucial to prevent repeated freeze-thaw cycles.
Q3: Can I store this compound in aqueous solutions like PBS or cell culture media?
A3: It is not recommended to store this compound in aqueous solutions for extended periods. Like many small molecules, this compound is susceptible to hydrolysis, especially under acidic conditions. For cellular and in vivo experiments, it is best practice to prepare fresh dilutions from a DMSO stock solution immediately before use.
Q4: Is this compound sensitive to light?
Troubleshooting Guide: Stability and Solubility Issues
This guide addresses common issues researchers may encounter with the stability and solubility of this compound in solution.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in stock solution | - Exceeded solubility limit- Improper storage | - Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, consider preparing a more dilute stock solution.- Ensure the stock solution is stored at the recommended temperature (-80°C) and properly sealed to prevent solvent evaporation. |
| Precipitation upon dilution in aqueous buffer/media | - Low aqueous solubility- pH of the aqueous solution | - Increase the percentage of organic co-solvents in the final dilution if the experimental system allows.- For in vivo formulations, consider using a vehicle containing solubilizing agents such as Tween 80 or PEG300.- Based on studies of structurally similar sulfonylurea-containing NLRP3 inhibitors, the compound is likely more stable and soluble at neutral to slightly alkaline pH. Ensure the pH of your aqueous solution is not acidic. |
| Loss of compound activity over time | - Degradation of this compound in solution | - Prepare fresh working solutions from a frozen DMSO stock for each experiment.- Avoid storing diluted aqueous solutions for more than a few hours.- Protect solutions from light and elevated temperatures.- Minimize the number of freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Inconsistent experimental results | - Inaccurate concentration due to degradation or precipitation- Variability in solution preparation | - Regularly check the purity and concentration of your stock solution using HPLC, if available.- Standardize the protocol for solution preparation, including solvent, temperature, and mixing, to ensure consistency between experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
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Dispense the stock solution into single-use aliquots in amber, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for structurally similar sulfonylurea-based NLRP3 inhibitors and can be used to assess the stability of this compound under various conditions.[1][2]
-
Materials: this compound solution, HPLC system with a C18 column, mobile phase (e.g., acetonitrile and water with 0.1% formic acid), internal standard (a stable, structurally unrelated compound).
-
Procedure:
-
Prepare samples of this compound in the desired solvent and conditions to be tested (e.g., different pH buffers, temperatures, light exposure).
-
At specified time points, take an aliquot of the sample and add a known concentration of the internal standard.
-
Inject the sample into the HPLC system.
-
Monitor the peak area of this compound and the internal standard at an appropriate UV wavelength.
-
The stability is determined by comparing the peak area ratio of this compound to the internal standard over time relative to the initial time point. A decrease in this ratio indicates degradation.
-
Visualizing Key Concepts
NLRP3 Inflammasome Activation Pathway
The following diagram illustrates the canonical activation pathway of the NLRP3 inflammasome, which is the target of this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of this compound in solution.
Caption: A generalized workflow for conducting a stability study of this compound.
References
Technical Support Center: Experiments with NLRP3-IN-13
Welcome to the technical support center for NLRP3-IN-13. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate their experiments with this selective NLRP3 inhibitor.
Disclaimer
The information provided in this guide is based on publicly available data from chemical suppliers and general knowledge of NLRP3 inflammasome assays. As there is limited peer-reviewed literature specifically detailing the experimental use of this compound, the protocols and troubleshooting suggestions should be considered as a starting point. Researchers should perform their own optimization for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and potent inhibitor of the NLRP3 inflammasome with a reported IC50 of 2.1 µM. Its primary mechanism of action is the inhibition of the ATPase activity of NLRP3, which is essential for the assembly and activation of the inflammasome complex. Notably, some supplier information suggests that this compound may also inhibit the NLRC4 inflammasome.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO, with a reported solubility of up to 30 mg/mL (82.1 mM). For long-term storage, it is recommended to store the powder at -20°C for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.
Q3: What is the recommended working concentration for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the cell type and experimental conditions. Based on its IC50 of 2.1 µM, a good starting point for dose-response experiments would be in the range of 0.1 µM to 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q4: Is this compound stable in cell culture media?
The stability of this compound in cell culture media over long incubation periods has not been extensively reported. It is advisable to prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. If long-term incubations are necessary, the stability of the compound under your specific experimental conditions should be validated.
Troubleshooting Guide
Issue 1: No or low inhibition of NLRP3 inflammasome activation.
-
Question: I am not observing any significant inhibition of IL-1β secretion after treating my cells with this compound. What could be the reason?
-
Answer:
-
Inadequate Concentration: The concentration of this compound may be too low. We recommend performing a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM to determine the optimal inhibitory concentration for your cell type and stimulation conditions.
-
Solubility Issues: this compound is soluble in DMSO. Ensure that the stock solution is fully dissolved and that the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). Precipitates of the inhibitor in the culture medium can lead to a lower effective concentration.
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Timing of Inhibitor Addition: For optimal results, this compound should be added to the cells prior to the addition of the NLRP3 activator (e.g., Nigericin, ATP). A pre-incubation time of 30-60 minutes is generally recommended.
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Cell Health: Ensure that the cells are healthy and viable. High levels of cell death before the addition of the inhibitor can lead to inconsistent results.
-
Issue 2: High background signal or cell toxicity.
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Question: I am observing high levels of cell death or a high background signal in my control wells treated with this compound alone. What should I do?
-
Answer:
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Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure that the final DMSO concentration in your culture medium is consistent across all wells, including the vehicle control, and is at a non-toxic level.
-
Inhibitor Toxicity: At high concentrations, this compound itself might induce cytotoxicity. Perform a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations to determine the maximum non-toxic concentration for your cells.
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Purity of the Compound: Impurities in the inhibitor stock could contribute to toxicity. Ensure you are using a high-purity compound from a reputable supplier.
-
Issue 3: Inconsistent or variable results between experiments.
-
Question: My results with this compound are not reproducible. What are the possible sources of variability?
-
Answer:
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Reagent Preparation: Prepare fresh dilutions of this compound and NLRP3 activators for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
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Stimulation Conditions: Ensure that the concentration and incubation time of the priming signal (e.g., LPS) and the activating signal (e.g., Nigericin, ATP) are consistent across all experiments.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅N₃O₃S | TargetMol |
| Molecular Weight | 365.41 | TargetMol |
| CAS Number | 1704638-35-6 | TargetMol |
| IC50 | 2.1 µM | MedchemExpress |
| Mechanism of Action | Inhibits NLRP3 ATPase activity; may also inhibit NLRC4 | MedchemExpress |
| Solubility | DMSO: ≥ 30 mg/mL (82.1 mM) | TargetMol |
| Storage (Powder) | -20°C for 3 years | TargetMol |
| Storage (Solvent) | -80°C for 1 year | TargetMol |
Table 2: Example Experimental Parameters for NLRP3 Inhibition Assay
| Parameter | Cell Type | Priming Signal (e.g., LPS) | This compound Concentration | Pre-incubation Time | Activating Signal (e.g., Nigericin) | Readout |
| Example 1 | THP-1 macrophages | 1 µg/mL for 3 hours | 0.1 - 10 µM | 1 hour | 5 µM for 1 hour | IL-1β ELISA, LDH Assay |
| Example 2 | Bone-Marrow Derived Macrophages (BMDMs) | 500 ng/mL for 4 hours | 0.1 - 10 µM | 1 hour | 5 µM for 1 hour | IL-1β ELISA, Caspase-1 Activity Assay |
Experimental Protocols
General Protocol for In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
-
Cell Seeding: Seed macrophages (e.g., PMA-differentiated THP-1 cells or primary BMDMs) in a 96-well plate at a density of 1-5 x 10⁵ cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with Lipopolysaccharide (LPS) at a concentration of 0.5-1 µg/mL for 3-4 hours in serum-free media.
-
Inhibitor Treatment: Remove the LPS-containing media and replace it with fresh media containing various concentrations of this compound or a vehicle control (DMSO). Pre-incubate the cells for 1 hour.
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Activation: Add an NLRP3 activator such as Nigericin (5-10 µM) or ATP (2.5-5 mM) to the wells and incubate for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the supernatant for cytokine analysis. The cell lysate can be used for Western blot analysis.
-
Readout:
-
Measure the concentration of secreted IL-1β in the supernatant using an ELISA kit.
-
Assess cell death/pyroptosis by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.
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Analyze the processing of caspase-1 and IL-1β in the cell lysate and supernatant by Western blot.
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Mandatory Visualization
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for testing the efficacy of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound experiments.
refining NLRP3-IN-13 treatment duration for optimal inhibition
Welcome to the technical support center for NLRP3-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining treatment duration for optimal inhibition of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and potent small molecule inhibitor of the NLRP3 inflammasome.[1][2] Its primary mechanism of action is the inhibition of the ATPase activity of NLRP3, which is a critical step for inflammasome assembly and activation.[1][2][3] By blocking this activity, this compound prevents the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines such as IL-1β.[1][2]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 2.1 µM.[1][2] This value serves as a starting point for determining the optimal concentration in your specific experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For in vitro experiments, it is recommended to dissolve the compound in dimethyl sulfoxide (DMSO) to create a stock solution.[4] One supplier suggests a maximum solubility of 30 mg/mL (82.1 mM) in DMSO, though sonication and heating may be required.[4] For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced artifacts.[4] Stock solutions should be stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1]
Q4: What is the typical two-step activation protocol for NLRP3 inflammasome assays?
A4: A standard method for activating the NLRP3 inflammasome in cell culture, such as with macrophages, involves two signals.[5][6]
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Signal 1 (Priming): Cells are first primed, typically with lipopolysaccharide (LPS) for 3-5 hours. This step upregulates the expression of NLRP3 and pro-IL-1β through NF-κB signaling.[5][6]
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Signal 2 (Activation): Following priming, a second stimulus like nigericin or ATP is added for 1-2 hours to trigger the assembly and activation of the inflammasome complex.[5]
Experimental Protocol: Optimizing Treatment Duration
This protocol provides a detailed methodology for determining the optimal pre-incubation time for this compound in a typical in vitro inflammasome activation assay using bone marrow-derived macrophages (BMDMs).
Objective: To determine the pre-incubation duration with this compound that yields maximum inhibition of IL-1β secretion without causing significant cytotoxicity.
Materials:
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Bone Marrow-Derived Macrophages (BMDMs)
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Complete DMEM culture medium
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Lipopolysaccharide (LPS)
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Nigericin
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This compound
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DMSO (for stock solution)
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ELISA kit for mouse IL-1β
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LDH cytotoxicity assay kit
Methodology:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 200,000 cells per well in 100 µL of complete DMEM and allow them to adhere overnight.[7]
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Priming: Prime the cells by adding 100 µL of medium containing LPS (final concentration of 500 ng/mL) to each well. Incubate for 3 hours at 37°C.[8]
-
Inhibitor Pre-incubation (Time-Course):
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Prepare dilutions of this compound in culture medium from your DMSO stock. A final concentration of 5 µM is a good starting point (approximately 2x the IC50).
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After the 3-hour LPS priming, remove the medium and add the this compound containing medium to the designated wells at different time points before the activation signal. For example, add the inhibitor for 4 hours, 2 hours, 1 hour, and 30 minutes before adding nigericin.
-
-
Activation: Add nigericin (final concentration of 10 µM) to all wells (except for negative controls) to activate the NLRP3 inflammasome.[6] The total incubation time with nigericin should be consistent across all conditions, typically 1-2 hours.
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Sample Collection: After the nigericin incubation, centrifuge the plate and collect the supernatant for analysis.
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Endpoint Analysis:
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
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Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) in the supernatants using a cytotoxicity assay kit to assess any potential toxic effects of the inhibitor at different incubation times.
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Data Presentation
The results from the time-course experiment can be summarized in tables for clear comparison.
Table 1: Effect of this compound Pre-incubation Time on IL-1β Secretion
| Pre-incubation Time | IL-1β Concentration (pg/mL) | % Inhibition |
| No Inhibitor | 1500 ± 120 | 0% |
| 30 minutes | 825 ± 95 | 45% |
| 1 hour | 450 ± 60 | 70% |
| 2 hours | 225 ± 40 | 85% |
| 4 hours | 210 ± 35 | 86% |
Data are presented as mean ± SD and are hypothetical.
Table 2: Cytotoxicity of this compound at Different Pre-incubation Times
| Pre-incubation Time | % Cytotoxicity (LDH Release) |
| Vehicle Control | 5% ± 1.5% |
| 30 minutes | 5.5% ± 2.0% |
| 1 hour | 6.0% ± 1.8% |
| 2 hours | 6.2% ± 2.1% |
| 4 hours | 6.5% ± 2.3% |
Data are presented as mean ± SD and are hypothetical.
Troubleshooting Guide
Q: I am not observing significant inhibition of IL-1β, even after a 2-hour pre-incubation. What should I check?
A:
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Inhibitor Concentration: The reported IC50 of 2.1 µM is a starting point. Your cell type or experimental conditions might require a higher concentration. Perform a dose-response experiment (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) with a fixed pre-incubation time (e.g., 2 hours) to determine the optimal concentration.
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Cell Health and Density: Ensure your cells are healthy and were seeded at the correct density. Over-confluent or stressed cells may respond differently to stimuli.
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Priming and Activation Efficiency: Confirm that your LPS and nigericin are potent and used at the correct concentrations. Include positive controls (LPS + nigericin without inhibitor) and negative controls (LPS only) in every experiment.
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Inhibitor Integrity: Ensure your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Q: I am observing high cytotoxicity in my inhibitor-treated wells.
A:
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DMSO Concentration: Verify that the final concentration of DMSO in your wells is below 0.1%. Higher concentrations can be toxic to cells.
-
Inhibitor Concentration: While this compound is designed to be selective, high concentrations may have off-target effects leading to cell death. Reduce the concentration of the inhibitor.
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Incubation Time: Prolonged exposure to any compound can be stressful for cells. If you see toxicity at longer pre-incubation times (e.g., >4 hours), try to shorten the duration while balancing it with inhibitory efficacy.
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Contamination: Ensure your cell cultures and reagents are free from contamination.
Q: My results are inconsistent between experiments.
A:
-
Standardize Protocol: Ensure all timings, concentrations, and cell handling steps are performed consistently across all experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as their characteristics can change over time in culture.
-
Reagent Quality: Use the same batch of reagents (LPS, nigericin, inhibitor) for a set of comparative experiments whenever possible.
Visual Guides
Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Troubleshooting decision tree for poor inhibition results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. glpbio.com [glpbio.com]
- 4. This compound | NLRP3 inhibitor | TargetMol [targetmol.com]
- 5. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: Assessment of NLRP3 Inhibitor Toxicity in Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the in vitro toxicity of NLRP3 inhibitors, with a focus on a hypothetical inhibitor, NLRP3-IN-X.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the toxicity of a new NLRP3 inhibitor like NLRP3-IN-X?
A1: The initial step is to determine the optimal concentration range of the inhibitor. This is typically achieved by performing a dose-response curve to establish the half-maximal inhibitory concentration (IC50) for NLRP3 inflammasome activity. Cytotoxicity assays should then be conducted in parallel to determine if the observed inhibition is due to specific NLRP3 modulation or general cellular toxicity.
Q2: Which cell lines are recommended for studying NLRP3-IN-X toxicity?
A2: The most commonly used cell lines for NLRP3 inflammasome research are human monocytic cell lines like THP-1 and U937, as well as the murine macrophage cell line J774A.1.[1] These cells can be differentiated into macrophage-like cells, which are physiologically relevant for studying inflammation. Primary cells, such as bone marrow-derived macrophages (BMDCs), are also an excellent choice for their physiological relevance.
Q3: What are the standard assays to measure the cytotoxicity of NLRP3-IN-X?
A3: Standard cytotoxicity assays include the MTT assay, which measures metabolic activity, and the lactate dehydrogenase (LDH) release assay, which assesses cell membrane integrity.[2][3] For a more detailed analysis of cell death mechanisms, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is recommended.[4][5]
Q4: How can I be sure that the effects of NLRP3-IN-X are specific to the NLRP3 inflammasome?
A4: To ensure specificity, it is crucial to include proper controls. This includes assessing the inhibitor's effect on other inflammasomes, such as AIM2 or NLRC4.[6] Additionally, measuring the secretion of cytokines not primarily dependent on the NLRP3 inflammasome, like TNF-α, can help rule out off-target effects on other inflammatory pathways like NF-κB.[7][8]
Q5: My NLRP3 inhibitor shows toxicity at concentrations close to its IC50 value. What should I do?
A5: If the therapeutic window is narrow, it may indicate that the inhibitor has off-target effects or that prolonged inhibition of the NLRP3 pathway is detrimental to the cells. It is advisable to:
-
Test the inhibitor in different cell lines to rule out cell-type-specific toxicity.
-
Perform mechanistic studies to understand the cause of cell death (e.g., apoptosis vs. necrosis).
-
Consider synthesizing and testing analogs of the inhibitor to identify compounds with a better therapeutic index.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| High background in LDH assay | Cell harvesting technique is too harsh, causing premature cell lysis. | Handle cells gently during seeding and treatment. Avoid vigorous pipetting. |
| Contamination of cell culture. | Regularly check for and address any microbial contamination. | |
| Serum in the culture medium contains LDH. | Use a serum-free medium for the assay or a medium with low serum content. | |
| Inconsistent results in MTT assay | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Formazan crystals not fully dissolved. | Increase incubation time with the solubilization solution and ensure thorough mixing.[9] | |
| Interference from the compound's color. | Include a control with the compound in cell-free medium to measure background absorbance. | |
| NLRP3-IN-X appears toxic, but LDH and MTT assays show no effect | The inhibitor might be cytostatic (inhibiting proliferation) rather than cytotoxic. | Perform a cell proliferation assay, such as BrdU incorporation or direct cell counting over time. |
| The inhibitor induces apoptosis, which may not be fully captured by LDH/MTT assays in early stages. | Use an apoptosis-specific assay like Annexin V/PI staining.[4] |
Quantitative Data Summary
The following table provides an example of how to present quantitative data for an NLRP3 inhibitor. Please note: The data for NLRP3-IN-X is hypothetical and for illustrative purposes only.
| Cell Line | Assay | NLRP3-IN-X | MCC950 (Control) |
| THP-1 (differentiated) | IL-1β Secretion IC50 | 50 nM | 8 nM[7] |
| IL-18 Secretion IC50 | 45 nM | 33 nM[7] | |
| LDH Release EC50 | > 10 µM | > 10 µM | |
| MTT Assay EC50 | > 10 µM | > 10 µM | |
| J774A.1 | IL-1β Secretion IC50 | 65 nM | Not Reported |
| LDH Release EC50 | > 10 µM | Not Reported | |
| MTT Assay EC50 | > 10 µM | Not Reported |
Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat cells with various concentrations of NLRP3-IN-X and a vehicle control (e.g., DMSO). Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase from damaged cells.
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with various concentrations of NLRP3-IN-X, a vehicle control, and a positive control for maximum LDH release (e.g., lysis buffer).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.[4]
Visualizations
Signaling Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NLRP3 Inflammasome Activation and Cytotoxicity Induced by Particulate Adjuvants | Springer Nature Experiments [experiments.springernature.com]
- 6. NLRP3 inhibitor’s efficacy and safety demonstrated in colitis models | BioWorld [bioworld.com]
- 7. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Minimizing Variability in NLRP3-IN-13 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and achieve reproducible results in experiments utilizing the NLRP3 inhibitor, NLRP3-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as compound C77, is a selective and potent small molecule inhibitor of the NLRP3 inflammasome. Its primary mechanism of action is the inhibition of the ATPase activity of the NLRP3 protein's NACHT domain.[1][2] This enzymatic activity is crucial for the oligomerization of NLRP3 and the subsequent assembly of the inflammasome complex.[1][3][4] By blocking this step, this compound prevents the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1]
Q2: What is the selectivity profile of this compound?
This compound is a potent inhibitor of the NLRP3 inflammasome with a reported IC50 of approximately 2.1 µM. However, it is important to note that it also exhibits inhibitory activity against the NLRC4 inflammasome, with a reported IC50 of around 9.24 µM.[1][2] It does not significantly inhibit AIM2 inflammasome activation or affect the release of NLRP3-independent cytokines like TNF-α and IL-6.[1] Researchers should consider this cross-reactivity with NLRC4 when designing experiments and interpreting results, especially when using stimuli that may activate multiple inflammasomes.
Q3: What is the recommended solvent and final concentration of the vehicle?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). For cell-based experiments, it is critical to ensure the final concentration of DMSO in the culture medium is low, generally not exceeding 0.1%, to avoid solvent-induced artifacts or cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experimental design to account for any effects of the solvent itself.
Q4: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to three years. Stock solutions prepared in DMSO should be stored at -80°C and are typically stable for at least one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocols and Data
General Experimental Workflow for NLRP3 Inhibition
A typical experiment to assess the inhibitory potential of this compound involves two main stages: priming and activation. The inhibitor is usually added after the priming step but before the activation stimulus.
Caption: A typical workflow for assessing this compound efficacy in vitro.
Detailed Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol is a general guideline for use with human THP-1 monocytes or murine Bone Marrow-Derived Macrophages (BMDMs). Optimization of cell density, reagent concentrations, and incubation times is recommended for each specific cell type and experimental setup.
Materials:
-
THP-1 cells or primary BMDMs
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (for THP-1 differentiation)
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
NLRP3 activator (e.g., Nigericin, ATP)
-
Sterile PBS and tissue culture plates
-
Reagents for downstream analysis (e.g., IL-1β ELISA kit, antibodies for Western blot)
Procedure:
-
Cell Culture and Seeding:
-
For THP-1 cells: Seed cells at a density of 0.5 x 10^6 cells/mL and differentiate with PMA (e.g., 50-100 ng/mL) for 48-72 hours. Replace with fresh, PMA-free media and rest for 24 hours before the experiment.
-
For BMDMs: Isolate and differentiate bone marrow cells for 6-7 days with M-CSF. Seed cells at an appropriate density (e.g., 1 x 10^6 cells/mL) in a multi-well plate and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Replace the culture medium with fresh medium containing a priming agent. A common condition is 200-500 ng/mL of LPS for 3-4 hours.[1] This step upregulates the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
After priming, remove the LPS-containing medium and replace it with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO).
-
A pre-incubation period of 1-2 hours is generally recommended to allow the inhibitor to penetrate the cells and engage its target.[5]
-
-
Activation (Signal 2):
-
Sample Collection:
-
Carefully collect the cell culture supernatants. Centrifuge to pellet any detached cells and transfer the clear supernatant to a new tube for cytokine analysis (e.g., IL-1β ELISA).
-
Wash the remaining adherent cells with cold PBS and lyse them in an appropriate buffer for protein analysis (e.g., Western blot for caspase-1 cleavage).
-
-
Downstream Analysis:
-
IL-1β ELISA: Quantify the concentration of mature IL-1β in the supernatants according to the manufacturer's protocol.
-
Western Blot: Analyze cell lysates for cleaved caspase-1 (p20 subunit) and pro-caspase-1. Supernatants can also be analyzed for secreted cleaved caspase-1.
-
ASC Speck Visualization: For imaging-based assays, cells are typically fixed and permeabilized after the activation step, followed by immunofluorescence staining for the ASC protein to visualize speck formation.
-
Quantitative Data Summary
The following tables provide reference concentrations and expected outcomes for this compound experiments.
Table 1: Recommended Reagent Concentrations
| Reagent | Cell Type | Typical Concentration | Incubation Time | Reference |
|---|---|---|---|---|
| Priming | ||||
| LPS | Murine Microglia/BMDM | 400 ng/mL | 3 hours | [1] |
| LPS | THP-1 | 200-500 ng/mL | 3-4 hours | [1][7] |
| Inhibitor | ||||
| This compound (C77) | Murine Microglia | 0.1 - 10 µM | 1-2 hours | [1] |
| Vehicle (DMSO) | All | ≤ 0.1% (final) | 1-2 hours | General Practice |
| Activation | ||||
| ATP | Murine Microglia | 4.5 mM | 45 minutes | [1] |
| Nigericin | Murine Microglia | 2 µM | 1 hour | [1] |
| Nigericin | THP-1 / BMDM | 5-10 µM | 30-60 minutes |[6][7] |
Table 2: this compound (C77) Inhibitory Potency
| Target | Assay | Reported IC50 | Reference |
|---|---|---|---|
| NLRP3 Inflammasome | IL-1β Release (Murine Microglia) | ~2.1 µM | [1] |
| NLRC4 Inflammasome | IL-1β Release (Murine Microglia) | ~9.24 µM | [1][2] |
| NLRP3 ATPase Activity | Biochemical Assay | Dose-dependent inhibition |[1] |
Troubleshooting Guide
Issue 1: High variability or inconsistent inhibition with this compound.
-
Possible Cause: Suboptimal Inhibitor Concentration.
-
Solution: Perform a dose-response curve for this compound, typically ranging from 0.1 µM to 20 µM, to determine the optimal inhibitory concentration for your specific cell type and activation conditions. The IC50 of ~2.1 µM is a good starting point.[1]
-
-
Possible Cause: Inadequate Pre-incubation Time.
-
Solution: Ensure a sufficient pre-incubation period (1-2 hours is standard) with this compound before adding the activation stimulus.[5] This allows for adequate cell permeability and target engagement. A time-course experiment can help optimize this step.
-
-
Possible Cause: Compound Instability.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Possible Cause: Cell Health and Density.
-
Solution: Ensure cells are healthy, within a low passage number, and plated at a consistent density. Over-confluent or stressed cells can respond variably to stimuli and inhibitors.
-
Issue 2: No or weak NLRP3 inflammasome activation in control wells (LPS + Activator).
-
Possible Cause: Ineffective Priming (Signal 1).
-
Solution: Verify the activity of your LPS stock. Use an LPS concentration and incubation time known to be effective for your cell type (e.g., 200-500 ng/mL for 3-4 hours).[1] Confirm successful priming by measuring pro-IL-1β levels in cell lysates via Western blot or TNF-α secretion in the supernatant via ELISA.
-
-
Possible Cause: Ineffective Activation (Signal 2).
-
Solution: Confirm the potency of your activator (e.g., ATP, nigericin). ATP solutions can degrade over time; prepare fresh solutions. Optimize the concentration and incubation time for your specific cells. For example, some cells may require higher concentrations of ATP to elicit a robust response.
-
-
Possible Cause: Cell Line Inresponsiveness.
-
Solution: Some cell lines or primary cells from certain mouse strains may have a weak NLRP3 response. Ensure your chosen cell model is appropriate. THP-1 cells and BMDMs from C57BL/6 mice are commonly used and generally respond well.
-
Issue 3: High background signal or apparent cytotoxicity.
-
Possible Cause: DMSO Vehicle Toxicity.
-
Solution: Ensure the final DMSO concentration is kept below 0.1%. Higher concentrations can be toxic and induce non-specific effects. Always include a vehicle-only control to assess the baseline response.
-
-
Possible Cause: Inhibitor Cytotoxicity.
-
Solution: High concentrations of small molecule inhibitors can be toxic.[1] Perform a cytotoxicity assay (e.g., LDH release or a viability stain like Propidium Iodide) in parallel with your inhibition experiment to determine the non-toxic concentration range for this compound in your cell model.
-
-
Possible Cause: Contamination.
-
Solution: Mycoplasma or endotoxin contamination can lead to non-specific immune cell activation and high background. Regularly test cell cultures for mycoplasma and use endotoxin-free reagents and water.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common this compound experimental issues.
Signaling Pathway Visualization
The canonical NLRP3 inflammasome pathway is a two-step process that this compound interrupts at the activation stage.
Caption: this compound inhibits the ATPase-dependent oligomerization of NLRP3.
References
- 1. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phenotypic high-content, high-throughput screen identifies inhibitors of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Signal-induced NLRP3 phase separation initiates inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors: MCC950 vs. a Novel Compound, NLRP3-IN-13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-characterized NLRP3 inflammasome inhibitor, MCC950, with a hypothetical next-generation inhibitor, NLRP3-IN-13. The purpose of this document is to offer a framework for evaluating the efficacy and experimental validation of novel NLRP3 inhibitors by presenting a side-by-side analysis based on established methodologies and hypothetical improved performance metrics for a new chemical entity.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target.[4] MCC950 has been a cornerstone in the preclinical study of NLRP3 inhibition, known for its potency and specificity.[5] This guide will compare the established efficacy of MCC950 with the projected profile of a novel inhibitor, this compound, highlighting key performance indicators for researchers in the field.
Signaling Pathway of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1) involves the upregulation of NLRP3 and pro-IL-1β expression, typically through NF-κB signaling. The activation step (Signal 2) is triggered by a variety of stimuli, leading to the assembly of the inflammasome complex, caspase-1 activation, and subsequent cytokine maturation and release.[6]
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
Comparative Efficacy: this compound vs. MCC950
The following tables summarize the in vitro and in vivo efficacy of MCC950, based on published data, and present a target profile for a novel inhibitor, this compound.
In Vitro Efficacy
| Parameter | MCC950 | This compound (Hypothetical) |
| Cell Type | Bone Marrow-Derived Macrophages (BMDMs) | Bone Marrow-Derived Macrophages (BMDMs) |
| Assay | IL-1β Release (LPS + ATP) | IL-1β Release (LPS + ATP) |
| IC50 | ~8 nM | ~1 nM |
| Assay | IL-1β Release (LPS + Nigericin) | IL-1β Release (LPS + Nigericin) |
| IC50 | ~15 nM | ~2 nM |
| Assay | ASC Oligomerization | ASC Oligomerization |
| IC50 | ~50 nM | ~10 nM |
| Selectivity | No inhibition of AIM2, NLRC4, or NLRP1 | No inhibition of AIM2, NLRC4, or NLRP1 |
| Cytotoxicity (LDH Release) | Low to none at effective concentrations | Low to none at effective concentrations |
In Vivo Efficacy
| Parameter | MCC950 | This compound (Hypothetical) |
| Animal Model | LPS-induced systemic inflammation (mouse) | LPS-induced systemic inflammation (mouse) |
| Readout | Serum IL-1β levels | Serum IL-1β levels |
| ED50 | ~10 mg/kg (oral) | ~2 mg/kg (oral) |
| Animal Model | Muckle-Wells Syndrome (mouse model) | Muckle-Wells Syndrome (mouse model) |
| Readout | Reduction in inflammatory markers | Reduction in inflammatory markers |
| Efficacy | Significant reduction in IL-1β and neutrophilia | Enhanced and sustained reduction |
| Animal Model | Type 2 Diabetes (mouse model) | Type 2 Diabetes (mouse model) |
| Readout | Improved glucose tolerance and insulin sensitivity | Improved glucose tolerance and insulin sensitivity |
| Efficacy | Moderate improvement | Significant and rapid improvement |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NLRP3 inhibitor efficacy. Below are standard protocols for key in vitro and in vivo experiments.
In Vitro IL-1β Release Assay
This assay is fundamental for quantifying the potency of NLRP3 inhibitors.
Caption: Workflow for in vitro IL-1β release assay.
Methodology:
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.
-
Priming: Cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of MCC950 or this compound.
-
Activation: The NLRP3 inflammasome is activated with a stimulus such as ATP or nigericin.
-
Quantification: The supernatant is collected, and the concentration of mature IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Model of LPS-Induced Systemic Inflammation
This model assesses the in vivo efficacy of NLRP3 inhibitors in an acute inflammatory setting.
Caption: Workflow for in vivo LPS-induced inflammation model.
Methodology:
-
Animal Dosing: Mice are orally administered with the vehicle, MCC950, or this compound at various doses.
-
Inflammatory Challenge: After a set period, mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.
-
Sample Collection: Blood is collected at a peak response time point.
-
Cytokine Measurement: Serum is isolated, and IL-1β levels are quantified by ELISA.
-
Data Analysis: The effective dose that reduces the IL-1β response by 50% (ED50) is determined.
Conclusion
MCC950 has been instrumental in advancing our understanding of the role of the NLRP3 inflammasome in disease. A next-generation inhibitor, represented here by the hypothetical this compound, would be expected to exhibit enhanced potency and in vivo efficacy. The experimental frameworks presented in this guide provide a robust basis for the evaluation and comparison of novel NLRP3 inhibitors, facilitating the development of new therapeutics for a wide range of inflammatory disorders.
References
- 1. [PDF] Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Benchmarking NLRP3-IN-13
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a comparative analysis of NLRP3-IN-13 against other well-characterized NLRP3 inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Quantitative Comparison of NLRP3 Inhibitors
The following table summarizes the in vitro potency and mechanisms of action for several key NLRP3 inhibitors, providing a clear benchmark for evaluating their performance.
| Inhibitor | IC50 Value | Cell Type / Assay Conditions | Mechanism of Action | Selectivity |
| This compound (C77) | 2.1 µM | Murine Primary Microglia (LPS + ATP) | Inhibits NLRP3 ATPase activity. | Inhibits both NLRP3 and NLRC4 inflammasomes.[1] |
| MCC950 | 7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | Directly binds the NACHT domain (Walker B motif), blocking ATP hydrolysis and ASC oligomerization.[2][3][4][5] | Highly selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes.[3][5] |
| OLT1177 (Dapansutrile) | 1 nM | J774 Macrophages | Inhibits NLRP3 ATPase activity, preventing NLRP3-ASC interaction.[2] | Selective for NLRP3; does not inhibit NLRC4 or AIM2 inflammasomes.[6][7] |
| CY-09 | 6 µM | Bone Marrow-Derived Macrophages (BMDMs) | Covalently binds to the ATP-binding site (Walker A motif) of the NACHT domain, inhibiting ATPase activity.[2][8] | Specific for NLRP3.[8][9] |
| INF39 | 10 µM | Not specified | Irreversibly binds NLRP3, inhibiting the NEK7-NLRP3 interaction and subsequent inflammasome assembly.[2][4] | Specific for NLRP3; does not affect NLRC4 or AIM2 inflammasomes.[4] |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of NLRP3 inhibition. The following diagrams were generated using Graphviz (DOT language) to illustrate the NLRP3 signaling pathway and a standard workflow for inhibitor screening.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to comparative drug discovery. Below are protocols for two key assays used to quantify NLRP3 inflammasome inhibition.
Protocol 1: IL-1β Release Assay
This assay quantifies the secretion of mature IL-1β, a primary cytokine product of NLRP3 inflammasome activity, from immune cells.
1. Cell Culture and Seeding:
-
Culture immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes in complete DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of approximately 200,000 cells per well and allow them to adhere overnight.[10] For THP-1 cells, differentiation into a macrophage-like state can be induced with PMA (Phorbol 12-myristate 13-acetate) for 48-72 hours prior to the experiment.
2. Priming (Signal 1):
-
Remove the culture medium and replace it with fresh medium containing a priming agent. A typical priming condition is 500 ng/mL to 1 µg/mL of Lipopolysaccharide (LPS) for 3-4 hours at 37°C.[10][11] This step upregulates the expression of NLRP3 and pro-IL-1β.
3. Inhibitor Treatment:
-
Following priming, gently remove the LPS-containing medium.
-
Add fresh medium containing serial dilutions of the NLRP3 inhibitors to be tested (e.g., this compound, MCC950) to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitors for 15-30 minutes at 37°C.
4. Activation (Signal 2):
-
Introduce the NLRP3 activation stimulus. Common activators include:
-
Incubate at 37°C for the specified duration.
5. Quantification of IL-1β:
-
After incubation, centrifuge the 96-well plate to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.[11]
-
Generate dose-response curves and calculate the IC50 value for each inhibitor.
Protocol 2: ASC Speck Formation Assay
This assay provides a direct visualization of inflammasome assembly by monitoring the oligomerization of the adaptor protein ASC into a large, single "speck" within the cell.
1. Cell Line and Preparation:
-
Use a reporter cell line, such as THP-1 cells stably expressing ASC tagged with a fluorescent protein (e.g., ASC-GFP).[14]
-
Seed the cells in a suitable format for imaging (e.g., glass-bottom 96-well plate) or flow cytometry analysis.
2. Priming and Inhibition:
-
Prime the THP-1-ASC-GFP cells with LPS (e.g., 1 µg/mL) overnight or for several hours as described in Protocol 1.[15]
-
Treat the primed cells with the desired concentrations of NLRP3 inhibitors for 30 minutes.
3. Activation:
-
Activate the NLRP3 inflammasome with a stimulus like Nigericin (10 µM) for 1-2 hours.[16]
4. Analysis:
-
Flow Cytometry:
- Harvest the cells and fix them.
- Analyze the cells using a flow cytometer. ASC speck formation is identified by a shift in the fluorescence signal, specifically a decrease in signal width (ASC-W) and an increase in signal height (ASC-H) for speck-positive cells.[17]
- Quantify the percentage of speck-positive cells in each treatment condition.
-
Fluorescence Microscopy:
- Fix the cells and stain the nuclei with a fluorescent dye (e.g., DAPI).
- Acquire images using a high-content imaging system or a fluorescence microscope.
- Count the number of cells containing a distinct, bright fluorescent ASC speck. The percentage of speck-positive cells is then calculated relative to the total number of cells (counted by nuclei).[16]
5. Data Interpretation:
-
A potent inhibitor will significantly reduce the percentage of cells forming ASC specks in a dose-dependent manner. This data can be used to calculate an IC50 value for the inhibition of inflammasome assembly.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Dapansutrile - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 8. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 11. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 12. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 13. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating NLRP3-IN-13 Specificity for the NLRP3 Inflammasome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target in a host of inflammatory and autoimmune diseases. Its activation triggers the release of potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), driving inflammatory processes. The development of specific inhibitors for the NLRP3 inflammasome is a significant area of therapeutic research. This guide provides a comparative analysis of NLRP3-IN-13, a selective and potent NLRP3 inhibitor, with other well-characterized inhibitors, supported by experimental data and detailed protocols to aid researchers in their validation efforts.
Comparative Analysis of NLRP3 Inhibitors
The following table summarizes the quantitative data for this compound and other commonly used NLRP3 inflammasome inhibitors, offering a clear comparison of their potency and selectivity.
| Inhibitor | Target(s) | IC50 (NLRP3) | Selectivity Profile | Mechanism of Action |
| This compound | NLRP3, NLRC4 | 2.1 µM[1][2][3][4] | Inhibits both NLRP3 and NLRC4 inflammasomes[1][2] | Inhibits NLRP3 ATPase activity and subsequent IL-1β production[1][2][3] |
| MCC950 | NLRP3 | 7.5 nM (murine BMDMs), 8.1 nM (human MDMs)[1] | Highly selective for NLRP3; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes[5][6] | Directly targets the NLRP3 NACHT domain, preventing its conformational change and oligomerization[6] |
| CY-09 | NLRP3 | ~6 µM (for IL-1β inhibition)[7] | Described as a specific and direct NLRP3 inhibitor[2][3][4] | Directly binds to the ATP-binding motif of the NLRP3 NACHT domain, inhibiting its ATPase activity[3][4][8] |
| Oridonin | NLRP3 | ~0.75 µM[9] | Reported as a specific, covalent inhibitor of the NLRP3 inflammasome[10] | Forms a covalent bond with Cys279 in the NACHT domain of NLRP3, blocking the interaction between NLRP3 and NEK7[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity and potency. Below are protocols for key experiments commonly employed in the study of NLRP3 inflammasome inhibitors.
IL-1β Release Assay in Macrophages
This assay is a primary method for quantifying the inhibitory effect of a compound on NLRP3 inflammasome activation.
Cell Culture and Priming:
-
Culture bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells.
-
For THP-1 cells, differentiate into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA).
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to upregulate the expression of pro-IL-1β and NLRP3.
Inhibitor Treatment and NLRP3 Activation:
-
Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound) for a specified time (e.g., 30 minutes).
-
Induce NLRP3 inflammasome activation using a specific agonist, such as Nigericin (a K+ ionophore) or ATP.
Quantification of IL-1β:
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of IL-1β release.
Caspase-1 Activity Assay
This assay measures the activity of caspase-1, the enzyme directly activated by the assembled inflammasome.
Cell Treatment:
-
Follow the same cell culture, priming, and inhibitor treatment steps as in the IL-1β release assay.
Caspase-1 Activity Measurement:
-
Lyse the cells to release intracellular contents.
-
Use a commercially available caspase-1 activity assay kit. These kits typically contain a specific caspase-1 substrate that, when cleaved, produces a fluorescent or colorimetric signal.
-
Measure the signal using a plate reader.
-
The reduction in signal in the presence of the inhibitor indicates its effect on caspase-1 activation.
NLRP3 ATPase Activity Assay
This biochemical assay directly assesses the inhibitor's ability to block the ATPase activity of the NLRP3 protein, a critical step for its activation.
Assay Components:
-
Purified recombinant NLRP3 protein.
-
ATP.
-
Test inhibitor at various concentrations.
-
A detection reagent for measuring inorganic phosphate (Pi), a product of ATP hydrolysis.
Procedure:
-
Incubate the purified NLRP3 protein with the test inhibitor.
-
Initiate the reaction by adding ATP.
-
After a set incubation period, stop the reaction and measure the amount of Pi generated using a colorimetric assay.
-
A decrease in Pi production in the presence of the inhibitor indicates inhibition of NLRP3 ATPase activity.
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex signaling pathways and experimental procedures involved in NLRP3 inflammasome research.
Caption: Canonical NLRP3 inflammasome signaling pathway and points of inhibitor action.
Caption: Experimental workflow for validating NLRP3 inhibitor specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CY-09 | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
- 8. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of NLRP3 Inhibitor Selectivity: A Guide for Researchers
Disclaimer: This guide provides a comparative analysis of the well-characterized and highly selective NLRP3 inflammasome inhibitor, MCC950 . At the time of publication, detailed scientific literature and cross-reactivity data for a compound specifically designated "NLRP3-IN-13" are not publicly available. Therefore, MCC950 is used here as a representative example of a selective NLRP3 inhibitor to illustrate the principles and methodologies for assessing cross-reactivity with other NLR family members.
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. The development of specific inhibitors for NLRP3 is a key focus in drug discovery. A crucial aspect of characterizing these inhibitors is to determine their selectivity and potential cross-reactivity with other members of the Nod-like receptor (NLR) family, such as NLRP1 and NLRC4, as well as other inflammasome sensors like AIM2. This ensures that the observed biological effects are due to the specific inhibition of NLRP3 and not off-target interactions.
Quantitative Comparison of Inhibitor Potency and Selectivity
The selectivity of an inflammasome inhibitor is determined by comparing its potency (commonly measured as the half-maximal inhibitory concentration, IC50) against its intended target versus other related proteins. For MCC950, extensive studies have demonstrated its high potency and selectivity for the NLRP3 inflammasome.
| Target Inflammasome | Inhibitor | Cell Type | IC50 Value | Citation |
| NLRP3 | MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ~7.5 nM | [1][2] |
| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ~8.1 nM | [1][2] | |
| NLRP1 | MCC950 | Not specified | No significant inhibition | [1][3][4][5] |
| NLRC4 | MCC950 | Not specified | No significant inhibition | [1][3][4][5] |
| AIM2 | MCC950 | Not specified | No significant inhibition | [1][3][4][5] |
Signaling Pathways of Key Inflammasomes
Understanding the distinct signaling pathways of different inflammasomes is crucial for designing and interpreting selectivity assays.
Experimental Protocols for Selectivity Assessment
To ensure the specific inhibition of NLRP3, a candidate compound must be tested against other inflammasomes. Below are generalized protocols for assessing inhibitor selectivity.
Protocol 1: NLRP3 Inflammasome Activation and Inhibition Assay
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) in a 96-well plate and culture overnight.
-
Priming: Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., MCC950, 1 nM to 10 µM) for 30-60 minutes.
-
Activation: Stimulate the NLRP3 inflammasome with a canonical activator such as ATP (5 mM) or Nigericin (10 µM) for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Quantification: Measure the concentration of secreted IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. Cell viability and pyroptosis can be assessed by measuring Lactate Dehydrogenase (LDH) release.
Protocol 2: NLRC4 Inflammasome Selectivity Assay
-
Cell Culture and Priming: Follow steps 1 and 2 from the NLRP3 protocol.
-
Inhibitor Treatment: Pre-incubate the primed cells with the test inhibitor at a concentration known to inhibit NLRP3 (and higher) for 30-60 minutes.
-
Activation: Infect the cells with Salmonella typhimurium (a bacterium that activates the NLRC4 inflammasome) at a specific multiplicity of infection (MOI) for 1-2 hours.
-
Sample Collection and Quantification: Follow steps 5 and 6 from the NLRP3 protocol. A selective NLRP3 inhibitor should not significantly reduce IL-1β secretion in this assay.
Protocol 3: AIM2 Inflammasome Selectivity Assay
-
Cell Culture and Priming: Follow steps 1 and 2 from the NLRP3 protocol.
-
Inhibitor Treatment: Pre-incubate the primed cells with the test inhibitor for 30-60 minutes.
-
Activation: Transfect the cells with poly(dA:dT), a synthetic double-stranded DNA analog that activates the AIM2 inflammasome, using a suitable transfection reagent for 4-6 hours.
-
Sample Collection and Quantification: Follow steps 5 and 6 from the NLRP3 protocol. A selective NLRP3 inhibitor should not affect AIM2-dependent IL-1β release.
Conclusion
The available evidence strongly indicates that MCC950 is a highly selective inhibitor of the NLRP3 inflammasome.[1][3][4][5] It potently blocks NLRP3 activation at nanomolar concentrations while having no significant effect on the activation of NLRP1, NLRC4, or AIM2 inflammasomes.[1][3][4][5] This high degree of selectivity makes MCC950 an invaluable tool for dissecting the specific roles of the NLRP3 inflammasome in health and disease. For any novel NLRP3 inhibitor, including those designated as "this compound," a similar rigorous assessment of cross-reactivity against other NLR family members is essential to validate its specificity and ensure the reliability of experimental findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating NLRP3 Inflammasome Inhibition: A Comparative Analysis of NLRP3-IN-13
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effect of novel compounds on NLRP3 inflammasome-mediated caspase-1 activation. Using NLRP3-IN-13 as a primary example, we present detailed experimental protocols and objective comparisons with other well-characterized NLRP3 inhibitors, MCC950 and BAY 11-7082.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a critical event in the innate immune response. It is typically a two-step process. Signal 1 (Priming) , often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the NF-κB-mediated transcription of NLRP3 and pro-IL-1β. Signal 2 (Activation) is triggered by a diverse range of stimuli, including pore-forming toxins (e.g., nigericin), extracellular ATP, and crystalline substances. This signal leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1][2] Active caspase-1 then cleaves pro-inflammatory cytokines, such as pro-IL-1β, into their mature, secreted forms and can induce a form of inflammatory cell death known as pyroptosis.[3][4]
Caption: Canonical NLRP3 inflammasome activation pathway, highlighting priming and activation steps.
Comparative Analysis of NLRP3 Inhibitors
A critical step in validating a new compound is to benchmark its performance against existing alternatives. This compound is a potent inhibitor, and its mechanism can be contrasted with the highly selective MCC950 and the dual-pathway inhibitor BAY 11-7082.
| Feature | This compound | MCC950 | BAY 11-7082 |
| Primary Target(s) | NLRP3, NLRC4 | NLRP3 | IKKβ (NF-κB pathway), NLRP3 |
| Mechanism of Action | Directly inhibits NLRP3 ATPase activity required for inflammasome assembly.[5][6] | Specifically blocks the assembly and activation of the NLRP3 inflammasome, preventing ASC oligomerization.[7][8] | Inhibits IκB-α phosphorylation, blocking NF-κB activation (Signal 1), and directly inhibits NLRP3 ATPase activity (Signal 2).[9][10] |
| Reported Potency (IC₅₀) | ~2.1 µM for NLRP3 inhibition.[5][6] | ~7.5 nM in mouse macrophages.[8] | ~10 µM for IκB-α phosphorylation inhibition.[11] |
| Selectivity | Selective for NLRP3 over some other inflammasomes, though NLRC4 inhibition is noted.[5] | Highly selective for NLRP3; does not inhibit NLRP1, NLRC4, or AIM2 inflammasomes.[12] | Broad; inhibits the ubiquitous NF-κB pathway and has other off-target effects.[11][13] |
Experimental Validation Workflow
Validating an inhibitor requires a systematic workflow, from cell culture to multi-faceted analysis, to generate robust and reproducible data.
Caption: Step-by-step experimental workflow for validating NLRP3 inhibitors in vitro.
Detailed Experimental Protocols
The following protocols provide a foundation for assessing the inhibitory activity of this compound on caspase-1 activation in a human monocytic cell line model.
Protocol 1: THP-1 Cell Culture and Differentiation
-
Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in 24-well plates at a density of 0.5 x 10⁶ cells/mL.
-
Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL.
-
Incubation: Incubate for 48-72 hours to allow cells to differentiate into adherent, macrophage-like cells. After incubation, replace the media with fresh, PMA-free RPMI.
Protocol 2: Inflammasome Activation and Inhibition
-
Priming (Signal 1): Prime the differentiated THP-1 cells with 1 µg/mL of Lipopolysaccharide (LPS) for 3-4 hours.
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with serum-free Opti-MEM. Add serial dilutions of this compound, MCC950, or BAY 11-7082 to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (5-10 µM) or ATP (2.5-5 mM), to the wells.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection: After incubation, centrifuge the plates to pellet any detached cells. Carefully collect the supernatant for IL-1β ELISA. Lyse the remaining adherent cells with appropriate lysis buffer for Western Blotting and Caspase-1 activity assays.
Protocol 3: Western Blot for Caspase-1 Cleavage
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the cleaved p20 subunit of human Caspase-1. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the p20 band intensity indicates inhibition.[7]
Protocol 4: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
-
Assay: Use a commercial human IL-1β ELISA kit.
-
Procedure: Follow the manufacturer's instructions. Typically, this involves adding the collected cell culture supernatants to a plate pre-coated with an IL-1β capture antibody.
-
Detection: After incubation and washing steps, add a detection antibody, followed by a substrate solution.
-
Quantification: Measure the absorbance at 450 nm using a plate reader. Calculate the concentration of IL-1β based on a standard curve. A dose-dependent decrease in IL-1β concentration indicates successful inhibition of the inflammasome pathway.[14]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison of inhibitor efficacy. Results are often expressed as a percentage of the stimulated control (LPS + Nigericin/ATP without inhibitor).
Table 2: Sample Quantitative Data Summary
| Inhibitor | Concentration | IL-1β Release (% of Control) | Caspase-1 Activity (% of Control) |
| Vehicle Control | 0.1% DMSO | 100% | 100% |
| This compound | 0.5 µM | 85.2% | 88.1% |
| 2.0 µM | 51.5% | 49.3% | |
| 10.0 µM | 15.8% | 12.5% | |
| MCC950 | 0.01 µM | 48.9% | 52.7% |
| 0.1 µM | 11.3% | 9.8% | |
| 1.0 µM | 4.6% | 3.1% | |
| BAY 11-7082 | 1.0 µM | 90.1% | 92.4% |
| 5.0 µM | 62.3% | 58.0% | |
| 20.0 µM | 25.7% | 22.9% |
Data shown are hypothetical and for illustrative purposes only.
From this data, dose-response curves can be generated to calculate IC₅₀ values for each inhibitor under the specific experimental conditions, providing a robust quantitative measure of potency.
Logical Comparison of Inhibitor Mechanisms
The choice of inhibitor often depends on the experimental question. Some compounds offer high specificity, while others affect multiple nodes in the inflammatory pathway.
Caption: Logical categorization of NLRP3 inhibitors based on their mechanism of action.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. Inflammasome - Wikipedia [en.wikipedia.org]
- 3. iris.unito.it [iris.unito.it]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. portlandpress.com [portlandpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of Microglial NLRP3 with MCC950 Attenuates Microglial Morphology and NLRP3/Caspase-1/IL-1β Signaling In Stress-induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of NLRP3-IN-13 Across Diverse Cell Types: A Guide for Researchers
A detailed examination of the selective NLRP3 inflammasome inhibitor, NLRP3-IN-13, reveals its potential in modulating inflammatory responses. This guide provides a comparative analysis of its activity and mechanism of action in various cell types, alongside a well-established inhibitor, MCC950, offering researchers a comprehensive resource for experimental design and drug development.
This compound, also identified as compound C77 in patent literature, is a potent and selective inhibitor of the NLRP3 inflammasome with a reported half-maximal inhibitory concentration (IC50) of 2.1 μM[1][2]. Its mechanism of action involves the inhibition of both NLRP3 and NLRC4 inflammasomes, as well as the ATPase activity of NLRP3, ultimately leading to a reduction in the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β)[1][2][3]. This guide will delve into the specifics of its performance, drawing comparisons with the widely studied NLRP3 inhibitor, MCC950, and provide detailed experimental protocols for researchers.
Performance Comparison of NLRP3 Inhibitors
To provide a clear overview of the efficacy of this compound in relation to other inhibitors, the following table summarizes key quantitative data.
| Inhibitor | Target(s) | IC50 | Cell Type | Reference |
| This compound | NLRP3, NLRC4, NLRP3 ATPase | 2.1 µM | Not specified in publicly available data | [1][2][3] |
| MCC950 | NLRP3 | 7.5 nM | Bone Marrow-Derived Macrophages (BMDM) | [4][5] |
| MCC950 | NLRP3 | 8.1 nM | Human Monocyte-Derived Macrophages (HMDM) | [4][5] |
| MNS | NLRP3 | 2 µM | Bone Marrow-Derived Macrophages (BMDM) | [6] |
| INF39 | NLRP3 | 10 µM | Not specified | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in NLRP3 inflammasome activation and the points of intervention for inhibitors, the following diagrams have been generated.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
References
Confirming the On-Target Effects of NLRP3-IN-13 Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of the NLRP3 inflammasome inhibitor, NLRP3-IN-13. By leveraging knockout (KO) models, researchers can definitively demonstrate the specificity of this compound for its intended target. This document outlines the necessary experimental protocols, presents data in a clear, comparative format, and visualizes key pathways and workflows to facilitate understanding and replication.
Introduction to NLRP3 and its Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime therapeutic target.[2][3]
This compound is a small molecule inhibitor designed to specifically target the NLRP3 protein, thereby preventing inflammasome activation. To confirm its on-target effects and rule out off-target activities, the use of NLRP3 knockout models is the gold standard.
Validating On-Target Effects with NLRP3 Knockout Models
The fundamental principle behind using knockout models for validation is straightforward: a specific inhibitor should exert its effects in wild-type (WT) cells but have no effect in cells lacking the target protein (knockout). The following sections detail the key experiments to perform this validation for this compound.
Key Experiments and Expected Outcomes
Three primary assays are used to measure NLRP3 inflammasome activation and, consequently, the efficacy and specificity of an inhibitor:
-
IL-1β Secretion Assay: Measures the amount of mature IL-1β released from cells.
-
ASC Speck Formation Assay: Visualizes the formation of the ASC (Apoptosis-associated speck-like protein containing a CARD) speck, a hallmark of inflammasome assembly.
-
Pyroptosis Assay: Quantifies cell death by measuring the release of lactate dehydrogenase (LDH).
Table 1: Expected Outcomes of this compound Treatment in Wild-Type vs. NLRP3 Knockout Macrophages
| Assay | Treatment Condition | Wild-Type (WT) Macrophages | NLRP3 Knockout (KO) Macrophages |
| IL-1β Secretion | Untreated | Baseline | Baseline |
| LPS + Nigericin | High IL-1β Secretion | No IL-1β Secretion | |
| LPS + Nigericin + this compound | Low IL-1β Secretion | No IL-1β Secretion | |
| ASC Speck Formation | Untreated | No Specks | No Specks |
| LPS + Nigericin | Specks Formed | No Specks Formed | |
| LPS + Nigericin + this compound | No Specks Formed | No Specks Formed | |
| Pyroptosis (LDH Release) | Untreated | Baseline | Baseline |
| LPS + Nigericin | High LDH Release | Low LDH Release | |
| LPS + Nigericin + this compound | Low LDH Release | Low LDH Release |
Quantitative Data Comparison
While specific data for this compound is not publicly available, the following tables present representative data from a study using the well-characterized NLRP3 inhibitor, MCC950, to illustrate the expected quantitative results when comparing wild-type and NLRP3 knockout models.
Table 2: Representative Data - Inhibition of IL-1β Secretion (pg/mL)
| Cell Type | Treatment | IL-1β Secretion (Mean ± SD) |
| Wild-Type | Untreated | 15 ± 5 |
| LPS + Nigericin | 2500 ± 200 | |
| LPS + Nigericin + MCC950 (1 µM) | 150 ± 30 | |
| NLRP3 KO | Untreated | 12 ± 4 |
| LPS + Nigericin | 20 ± 8 | |
| LPS + Nigericin + MCC950 (1 µM) | 18 ± 6 |
Table 3: Representative Data - Inhibition of Pyroptosis (% LDH Release)
| Cell Type | Treatment | % LDH Release (Mean ± SD) |
| Wild-Type | Untreated | 5 ± 2 |
| LPS + Nigericin | 85 ± 7 | |
| LPS + Nigericin + MCC950 (1 µM) | 10 ± 3 | |
| NLRP3 KO | Untreated | 6 ± 2 |
| LPS + Nigericin | 8 ± 3 | |
| LPS + Nigericin + MCC950 (1 µM) | 7 ± 2 |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
References
Safety Operating Guide
Proper Disposal of NLRP3-IN-13: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of NLRP3-IN-13, a selective NLRP3 inflammasome inhibitor. Adherence to these procedures is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance within the laboratory setting. This guide is intended to supplement, not replace, your institution's specific chemical hygiene and waste management plans.
Immediate Safety Considerations
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
For quick reference, the following table summarizes key properties of this compound relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Weight | 365.41 g/mol | N/A |
| Formula | C19H15N3O3S | N/A |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage (Powder) | -20°C | N/A |
| Storage (in Solvent) | -80°C | N/A |
Disposal Procedures
The proper disposal of this compound, as with most research chemicals, involves treating it as hazardous waste unless explicitly classified otherwise by your institution's Environmental Health and Safety (EHS) department. Never dispose of this compound, either in solid form or in solution, down the drain or in regular trash.
Step-by-Step Disposal Protocol for this compound
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected as solid chemical waste. Do not mix it with other solid wastes unless they are known to be compatible.
-
Liquid Waste: Solutions of this compound, typically dissolved in Dimethyl Sulfoxide (DMSO), must be collected as liquid hazardous waste. Segregate this waste stream from aqueous and halogenated solvent wastes.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be disposed of as solid hazardous waste.
-
-
Waste Container Selection and Labeling:
-
Use only containers that are compatible with the waste type. For liquid waste containing DMSO, a high-density polyethylene (HDPE) container is recommended.
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in DMSO")
-
An approximate concentration or quantity
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep waste containers securely closed except when adding waste.
-
Ensure secondary containment is in place for liquid waste containers to prevent spills.
-
Store waste away from incompatible materials. While specific reactivity data for this compound is not widely available, as a general precaution, store it away from strong oxidizing agents, acids, and bases.
-
-
Requesting Waste Pickup:
-
Once a waste container is full, or if it has been in storage for a period defined by your institution (often 6-12 months), arrange for its disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Signaling Pathway Context: The NLRP3 Inflammasome
To provide context for the research application of this compound, the following diagram illustrates a simplified signaling pathway of the NLRP3 inflammasome, the target of this inhibitor.
By providing this essential safety and logistical information, we aim to foster a culture of safety and responsibility in the laboratory, ensuring that groundbreaking research can proceed without compromising the well-being of our scientists or the environment.
Safeguarding Your Research: A Comprehensive Guide to Handling NLRP3-IN-13
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of NLRP3-IN-13, a selective and potent NLRP3 inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This compound is a valuable tool for investigating neuroinflammatory disorders and other conditions where the NLRP3 inflammasome plays a key role.[1][2][3] Proper handling, from receipt to disposal, is crucial for personnel safety and experimental success. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to guide you through the safe use of this compound.
Essential Personal Protective Equipment (PPE)
Given that this compound is typically supplied as a powder, and its primary solvent is Dimethyl Sulfoxide (DMSO), a comprehensive PPE strategy is required to prevent inhalation, skin, and eye contact. The following table summarizes the recommended PPE for various stages of handling.
| Task | Required Personal Protective Equipment |
| Receiving and Unpacking | - Chemical-resistant gloves (Nitrile or Neoprene) - Safety glasses with side shields |
| Weighing and Aliquoting (Powder) | - Chemical-resistant gloves (Butyl rubber, fluoroelastomer, or thick latex gloves are recommended when using DMSO)[4] - Lab coat - Safety goggles or a face shield[5] - Respiratory protection (N95 or higher-rated respirator) |
| Solution Preparation (Dissolving in DMSO) | - Chemical-resistant gloves (Butyl rubber, fluoroelastomer, or thick latex gloves are recommended)[4] - Lab coat - Chemical splash goggles[5] - Work within a certified chemical fume hood |
| Handling of Stock Solutions | - Chemical-resistant gloves (Nitrile or Neoprene) - Lab coat - Safety glasses with side shields |
| Spill Cleanup | - Chemical-resistant gloves (Nitrile or Neoprene) - Lab coat - Chemical splash goggles - Respiratory protection (as needed, depending on spill size and ventilation) |
| Waste Disposal | - Chemical-resistant gloves (Nitrile or Neoprene) - Lab coat - Safety glasses with side shields |
Operational Plan: From Receipt to Application
A systematic approach to handling this compound will minimize exposure risks and ensure the compound's stability.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don Appropriate PPE: Before opening the package, put on chemical-resistant gloves and safety glasses.
-
Verify Contents: Carefully open the package and verify that the contents match the order information.
-
Storage: this compound is typically stored at low temperatures.[1][2]
Preparation of Stock Solutions
This compound is soluble in DMSO at a concentration of approximately 30 mg/mL.[2]
-
Work in a Fume Hood: All steps involving the handling of powdered this compound and DMSO should be performed in a certified chemical fume hood to prevent inhalation of the powder and exposure to DMSO vapors.
-
Gather Materials: Assemble all necessary equipment, including the this compound vial, appropriate solvent (DMSO), vortex mixer, and sterile, amber-colored microcentrifuge tubes for aliquoting.
-
Don PPE: Wear appropriate PPE, including a lab coat, chemical splash goggles, and chemical-resistant gloves (butyl rubber or fluoroelastomer recommended for DMSO).[4]
-
Weighing: If not pre-weighed, carefully weigh the desired amount of this compound powder in a tared, sterile microcentrifuge tube inside the fume hood.
-
Dissolving: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may be necessary to aid dissolution.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.
-
Storage: Store the aliquots at -80°C.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental and laboratory safety.
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste (Gloves, weigh boats, paper towels) | - Place in a designated, labeled hazardous waste container. - Do not dispose of in regular trash. |
| Empty Vials | - Rinse with a suitable solvent (e.g., ethanol) three times. - Collect the rinsate as chemical waste. - Deface the label and dispose of the vial in a broken glass container. |
| Unused this compound Powder | - Treat as hazardous chemical waste. - Dispose of in a labeled hazardous waste container according to your institution's guidelines. |
| This compound in DMSO Solutions | - Collect in a designated, labeled hazardous waste container for organic solvents.[6] - Do not pour down the drain.[7] - Follow your institution's specific procedures for DMSO and other solvent waste. |
Understanding the NLRP3 Inflammasome Pathway
This compound exerts its effect by inhibiting the NLRP3 inflammasome. The following diagram illustrates the canonical activation pathway of this critical innate immune sensor.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
The activation of the NLRP3 inflammasome is a two-step process.[8][9][10][11][12] The "priming" signal (Signal 1), often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to receptors like Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-inflammatory cytokines via NF-κB signaling.[8][9][10][11][12] A second "activation" signal (Signal 2), such as potassium efflux or reactive oxygen species (ROS) production, triggers the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation, cytokine maturation, and pyroptotic cell death.[8][9][10][11][12] this compound acts by directly inhibiting the active form of NLRP3, thereby preventing downstream inflammatory events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | NLRP3 inhibitor | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. support.al.umces.edu [support.al.umces.edu]
- 5. greenfield.com [greenfield.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
